Iron;1,10-phenanthroline
Description
Historical Context and Evolution of Iron(II/III)-Phenanthroline Research
The history of iron-phenanthroline complexes is intrinsically linked to the development of coordination chemistry and analytical reagents. The most famous of these complexes, [Fe(phen)₃]²⁺, widely known as "ferroin," was first reported in the early 20th century. Its intense red color and the reversible, distinct color change to a pale blue upon oxidation to the iron(III) complex, [Fe(phen)₃]³⁺, quickly established its utility as a redox indicator. wikipedia.org This discovery was a significant milestone, providing a valuable tool for various titrimetric analyses, most notably in cerimetry. wikipedia.org
Early research focused on the synthesis, isolation, and basic characterization of these complexes. ijaar.orgrsc.org Scientists investigated the stoichiometry of the metal-ligand interaction, confirming the formation of the stable 1:3 iron-to-phenanthroline ratio in the tris-complexes. ijaar.orgresearchgate.net The stability of the ferroin (B110374) complex, even in acidic solutions, made it a superior indicator in many applications. wikipedia.org
The evolution of spectroscopic techniques, such as UV-Visible spectrophotometry, allowed for a deeper understanding of the electronic structure of these complexes. The intense absorption band in the visible region for [Fe(phen)₃]²⁺ was identified as a metal-to-ligand charge transfer (MLCT) band, a key concept in the photophysics of coordination compounds. wikipedia.orgwikipedia.org This property also led to the development of spectrophotometric methods for the determination of iron. chemicalbook.com
Over the decades, research has expanded beyond the initial analytical applications. The photophysical and photochemical properties of iron-phenanthroline complexes have been extensively studied, including their excited-state dynamics. unige.ch Furthermore, the ability of these cationic complexes to interact with biological macromolecules like DNA opened up new avenues in bioinorganic chemistry. wikipedia.org The core structure of iron-phenanthroline has also served as a scaffold for the development of more complex systems with tailored electronic and chemical properties through the use of substituted phenanthroline ligands. chempap.orgchempap.orgtandfonline.com
Significance of 1,10-Phenanthroline (B135089) as a Ligand in Coordination Chemistry
1,10-Phenanthroline is a heterocyclic organic compound with the chemical formula C₁₂H₈N₂. chemicalbook.com Its significance as a ligand in coordination chemistry stems from several key structural and electronic features.
Bidentate Chelating Nature : 1,10-phenanthroline acts as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously. researchgate.netwikipedia.org The two nitrogen atoms are positioned in such a way that they readily form a stable five-membered ring with the metal ion. This chelate effect results in significantly more stable complexes compared to those formed with analogous monodentate ligands. researchgate.net
Rigid Planar Structure : The phenanthroline molecule has a rigid, planar structure. This pre-organization of the donor atoms contributes to the thermodynamic stability of the resulting metal complexes. rsc.org This rigidity also influences the photophysical properties of the complexes.
π-Acceptor Properties : In addition to being a σ-donor through the nitrogen lone pairs, the aromatic system of 1,10-phenanthroline allows it to act as a π-acceptor ligand. It can accept electron density from the metal's d-orbitals into its own π* orbitals. This back-bonding interaction further stabilizes the metal-ligand bond, particularly with electron-rich metal centers like iron(II). researchgate.net This property is crucial in stabilizing the low-spin d⁶ electronic configuration of [Fe(phen)₃]²⁺. semanticscholar.org
Rich Photophysical and Redox Properties : The extensive π-conjugated system of 1,10-phenanthroline gives rise to intense electronic transitions. rsc.org When coordinated to a metal like iron, it facilitates strong metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the vibrant colors of the complexes and their interesting photochemical behavior. unige.chrsc.org The redox potential of the metal center can be systematically tuned by introducing electron-donating or electron-withdrawing substituents onto the phenanthroline rings. chempap.orgchempap.org
These characteristics make 1,10-phenanthroline a versatile and widely used building block in the design of coordination compounds with specific functions. researchgate.net
Scope and Research Trajectories of Iron(II/III)-1,10-Phenanthroline Complexes
The research landscape for iron-phenanthroline complexes is broad and continues to evolve. Current and historical research trajectories can be categorized into several key areas:
Analytical Chemistry : The classic application of ferroin as a redox indicator remains relevant. wikipedia.orgwikipedia.org Furthermore, the intense color of the [Fe(phen)₃]²⁺ complex is exploited for the spectrophotometric quantification of iron(II). wikipedia.orgchemicalbook.com Research in this area focuses on developing more sensitive and selective methods, including for iron speciation analysis in various samples. semanticscholar.org
Photochemistry and Photophysics : A significant area of research is dedicated to understanding the excited-state dynamics of these complexes. Upon absorption of light, the initially formed MLCT state in [Fe(phen)₃]²⁺ undergoes ultrafast deactivation to a short-lived metal-centered state. unige.ch Studies explore how ligand modifications can alter these deactivation pathways to design iron complexes with longer-lived excited states, which could be useful in solar energy conversion and photocatalysis. mdpi.comnih.gov
Catalysis : Iron-phenanthroline complexes have been investigated as catalysts in various organic transformations. Their ability to cycle between Fe(II) and Fe(III) oxidation states is central to their catalytic activity. mdpi.com Research in this domain includes their use in oxidation reactions and polymerization processes. rsc.org
Bioinorganic Chemistry : The planar, aromatic nature of the phenanthroline ligands allows complexes like [Fe(phen)₃]²⁺ to interact with DNA, typically through intercalation. wikipedia.org This has spurred research into their potential as DNA probes and therapeutic agents. tsijournals.com Additionally, 1,10-phenanthroline itself is known to inhibit certain metalloenzymes by chelating the active site metal ion. wikipedia.org
Materials Science : The robust nature and interesting electronic properties of iron-phenanthroline complexes make them attractive components for advanced materials. mdpi.com They have been incorporated into polymers and used in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. chemicalbook.comchim.it
The following tables summarize some key properties and research findings related to iron-1,10-phenanthroline complexes.
Table 1: Physicochemical Properties of Tris(1,10-phenanthroline)iron(II/III) Complexes
| Property | [Fe(phen)₃]²⁺ (Ferroin) | [Fe(phen)₃]³⁺ (Ferriin) |
|---|---|---|
| Color | Deep Red wikipedia.org | Light Blue wikipedia.org |
| Oxidation State of Iron | +2 | +3 |
| Maximum Absorption (λₘₐₓ) | ~510-511 nm wikipedia.orgchemicalbook.com | - |
| Standard Redox Potential (E°) | +1.06 V (vs. SHE) wikipedia.org | - |
| Magnetic Property | Diamagnetic (Low-Spin) tsijournals.comresearchgate.net | Paramagnetic (Low-Spin) wikipedia.org |
Table 2: Influence of Substituents on the Redox Potential of [Fe(phen)₃]²⁺/³⁺
| Substituted Phenanthroline Ligand | Substituent Type | Effect on Oxidation | Half-Wave Potential (E₁/₂) vs. Unsubstituted |
|---|---|---|---|
| 3,4,7,8-tetramethyl-1,10-phenanthroline | Electron-donating (-CH₃) | Facilitates oxidation | More negative chempap.orgchempap.org |
| 5-nitro-1,10-phenanthroline | Electron-withdrawing (-NO₂) | Impedes oxidation | More positive chempap.orgchempap.org |
| 5-chloro-1,10-phenanthroline | Electron-withdrawing (-Cl) | Impedes oxidation | More positive researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C36H24FeN6 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
iron;1,10-phenanthroline |
InChI |
InChI=1S/3C12H8N2.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H; |
InChI Key |
XWBRQUFPSFWNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe] |
Synonyms |
0-phenanthroline ferroin ferroin diperchlorate ferroin sulfate (1:1) iron(II) 1,10-phenanthroline ortho-phenanthroline |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation
Strategies for the Synthesis of Iron(II) and Iron(III)-1,10-Phenanthroline Complexes
The coordination of 1,10-phenanthroline (B135089) to an iron center can be accomplished through several synthetic routes, including solution-phase, solid-state, and hydrothermal or solvothermal methods. The choice of method often depends on the desired oxidation state of the iron, the specific counter-ions or co-ligands, and the intended final form of the complex, such as single crystals or polycrystalline powders.
Solution-Phase Synthesis
Solution-phase synthesis is the most common and versatile method for preparing iron-1,10-phenanthroline complexes. This approach typically involves the reaction of an iron salt with 1,10-phenanthroline in a suitable solvent.
For the synthesis of iron(III) complexes, a common starting material is ferric chloride. In one procedure, a solution of ferric chloride in 10 M aqueous hydrochloric acid is treated with a solution of 1,10-phenanthroline, also in 10 M HCl. This reaction yields an orange precipitate of [phenH][FeCl4]. nih.gov Another method involves the dropwise addition of a 1,10-phenanthroline solution in perchloric acid to a ferric chloride solution in the same acid, resulting in the formation of orange crystals of tris(1,10-phenanthroline)iron(III) complex after standing for several days. ijaar.org The slow evaporation of a methanolic solution containing iron(III) chloride, 1,10-phenanthroline, and succinic acid has been employed to synthesize a novel dinuclear iron(III) complex, Fe2(Phen)4(Succinate)2(μ-O)9. mdpi.com
Iron(II) complexes are also readily prepared in solution. A classic synthesis involves dissolving ferrous ammonium (B1175870) sulfate (B86663) hexahydrate and 1,10-phenanthroline monohydrate in water. The addition of potassium cyanide to this solution leads to the formation of iron(II) tris(1,10-phenanthroline) complexes. tsijournals.com Alternatively, tris(1,10-phenanthroline)iron(II) chloride can be synthesized by reacting ferrous ammonium sulfate with 1,10-phenanthroline in the presence of hydrochloric acid and methanol (B129727). youtube.com Mixed-ligand iron(II) complexes containing both 1,10-phenanthroline and its derivatives, such as 1,10-phenanthroline-5,6-dione, can be prepared from iron(II) sulfate heptahydrate. tandfonline.com Another example is the synthesis of a mixed-ligand Fe(II) complex with imidazole (B134444) and 1,10-phenanthroline from ferrous sulfate heptahydrate in an aqueous medium. jmchemsci.com
A summary of representative solution-phase synthetic methods is presented below:
| Target Complex | Iron Source | Ligands | Solvent(s) | Key Conditions |
| [phenH][FeCl4] | FeCl3 | 1,10-phenanthroline | 10 M HCl (aq) | Stirring overnight at room temperature |
| Tris(1,10-phenanthroline)iron(III) complex | FeCl3 | 1,10-phenanthroline | 10 M HClO4 (aq) | Dropwise addition, standing for 7 days |
| Fe2(Phen)4(Succinate)2(μ-O)9 | FeCl2·4H2O (intermediate from FeCl3) | 1,10-phenanthroline, Succinic acid | Methanol, Water | Slow evaporation |
| Iron(II) tris(1,10-phenanthroline) complex | Fe(NH4)2(SO4)2·6H2O | 1,10-phenanthroline, KCN | Water | Stirring and aging |
| Tris(1,10-phenanthroline)iron(II) chloride | Fe(NH4)2(SO4)2·6H2O | 1,10-phenanthroline | Water, Methanol, 1 M HCl | Gradual addition, heating |
| [Fe(phen)(pdon)2]2+ and [Fe(phen)2(pdon)]2+ | FeSO4·7H2O | 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione | Not specified | Reaction followed by chromatographic separation |
| Fe(II)-imidazole-1,10-phenanthroline complex | FeSO4·7H2O | Imidazole, 1,10-phenanthroline | Water | Stoichiometric addition |
Solid-State Synthesis
Solid-state synthesis of coordination complexes, often involving mechanochemical methods like grinding, offers a solvent-free alternative to solution-based routes. This approach can lead to the formation of products that are difficult to obtain from solution and is considered a green chemistry technique. While less common than solution methods for iron-phenanthroline complexes, solid-state synthesis has been successfully employed.
For instance, a high molecular weight poly(3-aminobenzenesulfonic acid) has been synthesized using a solid-state method with FeCl3·6H2O as an oxidant. Although this example does not directly produce a simple iron-phenanthroline complex, it demonstrates the feasibility of using iron salts in solid-state reactions. scirp.org The principles of solid-state synthesis, such as the intimate mixing of reactants through grinding, can be applied to the preparation of iron-1,10-phenanthroline complexes by combining a solid iron salt and solid 1,10-phenanthroline, potentially with a catalytic amount of liquid to facilitate the reaction (liquid-assisted grinding).
Hydrothermal and Solvothermal Approaches
Hydrothermal and solvothermal syntheses are powerful methods for preparing crystalline inorganic-organic hybrid materials. These techniques involve heating the reactants in a sealed vessel (autoclave) in the presence of water (hydrothermal) or a non-aqueous solvent (solvothermal) at temperatures above the solvent's boiling point. The increased pressure and temperature facilitate the dissolution of reactants and the crystallization of products.
A coordination iron phosphate, [Fe(phen)(HPO4)(H2PO4)]·0.5H2O, has been synthesized hydrothermally by heating a mixture of iron powder, phosphorous acid, and 1,10-phenanthroline in water at 125 °C for seven days. researchgate.net This method demonstrates the ability to incorporate both organic ligands and inorganic anions into the final structure under hydrothermal conditions.
In a solvothermal approach, the polyselenidoarsenate salt [Fe(phen)3][As2Se6] was prepared by reacting As2O3, Se, diethylenetriamine, and 1,10-phenanthroline in the presence of an iron salt in a methanol solvent. nih.gov This synthesis highlights the utility of solvothermal methods in preparing complex ionic materials containing iron-phenanthroline cations. Encapsulation of iron(III)-phenanthroline complexes within the pores of materials like NaY zeolite has also been achieved using a "ship in a bottle" method, which can be considered a form of solvothermal synthesis where the reaction occurs within a confined space. mdpi.com
Crystallographic Analysis of Iron(II/III)-1,10-Phenanthroline Complexes
X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction are extensively used to characterize iron-1,10-phenanthroline complexes.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most detailed structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. Numerous iron-1,10-phenanthroline complexes have been characterized using this technique.
A novel dinuclear Fe(III) complex, Fe2(Phen)4(Succinate)2(μ-O)9, was found to crystallize in the monoclinic system with the space group C2/c. mdpi.com The crystal structure of tris(2-methyl-1,10-phenanthroline)iron(II) tetraphenylborate, a high-spin iron(II) derivative, was determined to be monoclinic with the space group P21/c, revealing a considerably distorted metal atom environment. publish.csiro.au Another Fe(III) complex, a μ-oxo-bridged dimer, (OH2)3(phen)FeOFe(phen)(OH2)32, also crystallizes in a monoclinic system but with the space group P21. researcher.life
The complex [Fe(phen)2(NCS)2] has been studied by single-crystal X-ray diffraction to understand the structural changes associated with its spin transition. acs.org Furthermore, the crystal structure of an iron(III) pyrophosphate complex with 1,10-phenanthroline, {[Hphen][Fe(phen)(H2P2O7)2]·2H2O}, has been determined, revealing a mononuclear species with an N2O4 donor set. sci-hub.se
A summary of crystallographic data from single-crystal X-ray diffraction studies of selected iron-1,10-phenanthroline complexes is provided below:
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Fe2(Phen)4(Succinate)2(μ-O)9 | Monoclinic | C2/c | 12.7772(10) | 23.0786(15) | 18.9982(13) | 93.047(2) | mdpi.com |
| Fe(mphen)32 | Monoclinic | P21/c | 12.326(8) | 15.387(8) | 36.79(3) | 98.80(6) | publish.csiro.au |
| (OH2)3(phen)FeOFe(phen)(OH2)32 | Monoclinic | P21 | 8.5157(3) | 17.6434(5) | 9.9678(3) | 90.133(2) | researcher.life |
| (CH3)2NH2[Fe(phen)Cl4] | Monoclinic | P21/c | 10.368(3) | 13.911(4) | 13.562(4) | 98.05(3) | rsc.org |
| {[Hphen][Fe(phen)(H2P2O7)2]·2H2O} | Triclinic | P-1 | 10.311(2) | 12.316(3) | 15.694(3) | 89.26(3) | sci-hub.se |
Powder X-ray Diffraction Applications
Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials. It is used for phase identification, to assess sample purity, and to obtain structural information, such as unit cell parameters, through Rietveld refinement.
The PXRD pattern of the novel Fe(III)-succinate-phenanthroline complex, Fe2(Phen)4(Succinate)2(μ-O)9, was recorded and the Bragg's positions were indexed to specific crystalline planes, confirming the crystalline nature of the bulk sample. mdpi.com For the μ-oxo Fe(III) complex, (OH2)3(phen)FeOFe(phen)(OH2)32, PXRD was used to complement the single-crystal data and to study the material's behavior under high-temperature conditions. researcher.life PXRD is also routinely used to characterize mixed-ligand complexes, such as those of Co(II), Fe(II), Mn(II), and Cu(II) with phenanthroline and caffeine, to confirm their crystalline nature. jmaterenvironsci.com
Ligand Derivatization and its Impact on Complex Architecture
The introduction of substituents onto the 1,10-phenanthroline core has a profound impact on the resulting iron complex's structure and reactivity. The position and nature of these substituents can enforce specific coordination geometries and alter the electronic environment of the iron center.
Substituents at the 2- and 9-positions, adjacent to the nitrogen donor atoms, exert significant steric hindrance. wikipedia.org This steric bulk can prevent the formation of tris-chelated octahedral complexes, such as [Fe(phen)₃]²⁺, and instead favor the formation of complexes with lower coordination numbers or distorted geometries. wikipedia.org For example, ligands like 2,9-dimethyl-1,10-phenanthroline (neocuproine) and 2,9-di-sec-butyl-1,10-phenanthroline (B1254918) create a sterically crowded environment around the metal ion. wikipedia.orgnih.gov This has been shown to influence metal binding affinity, with alkyl-substituted phenanthrolines potentially exhibiting stronger metal binding than the unsubstituted parent ligand. nih.gov
The electronic properties of the iron complex are also highly sensitive to ligand substitution. A study involving a series of iron complexes with cyanide and substituted phenanthrolines demonstrated that varying the substituents on the aromatic ring system systematically manipulates the electron transfer properties. nih.gov This allowed for the tuning of the standard reduction potentials of the complexes over a range from 500 to 900 mV. nih.gov
Furthermore, substitution can influence the spin state of the iron center. In a series of Fe(II) complexes with 2-(pyridin-2-yl)-1,10-phenanthroline (B6209307) ligands, modifications to the pyridine (B92270) ring resulted in spin crossover (SCO) behavior with transition temperatures (T₁/₂) ranging widely from 130 K to 600 K. rsc.org This highlights the sensitivity of the spin-state equilibrium to subtle electronic and steric changes imparted by the ligand substituents.
The synthesis of these substituted ligands often begins with halo-phenanthrolines (e.g., bromo- or iodo-substituted), which serve as versatile intermediates for transition-metal-catalyzed cross-coupling reactions to introduce further functionalization. chim.it
| Substituent | Position(s) | Impact on Iron Complex Architecture and Properties | Reference(s) |
|---|---|---|---|
| Methyl, sec-Butyl | 2,9 | Increases steric hindrance, inhibits formation of [Fe(phen)₃]²⁺ type complexes, can increase metal binding affinity and stability. | wikipedia.orgnih.gov |
| Aryl (e.g., Phenyl) | 4,7 | Modifies electronic properties and can influence photophysical characteristics of the complex. | researchgate.net |
| Nitro (NO₂) | 5 | Acts as an electron-withdrawing group, influencing the electronic properties and redox potential of the iron center. | researchgate.net |
| Pyridinyl | 2 | Creates a tridentate ligand analogue; substitution on the pyridinyl ring dramatically alters spin-crossover (SCO) temperature in Fe(II) complexes. | rsc.org |
| Various | Various | Systematically alters the standard reduction potential of mixed-ligand iron-cyanide-phenanthroline complexes. | nih.gov |
Beyond simple substitution, bifunctional and multifunctional ligands based on 1,10-phenanthroline are designed to create iron complexes with enhanced complexity and targeted functionality. These systems incorporate additional reactive or interactive groups, transforming the ligand from a simple chelator into a more sophisticated molecular component.
One approach involves installing functional groups that can participate in secondary interactions or subsequent reactions. For instance, phenanthroline ligands functionalized with sulfonate, carboxylic, or phosphonic acid groups can impart water solubility to the iron complex or enable it to bind to metal oxide surfaces. mdpi.com This bifunctionality is crucial for applications in aqueous catalysis or for immobilizing complexes on solid supports. mdpi.com
Another strategy is the creation of ligands with expanded coordination pockets or multiple distinct binding sites. Schiff base ligands derived from the condensation of 5-substituted 1,10-phenanthroline-2,9-dicarboxaldehydes with amines containing other donor atoms (like sulfur in thiosemicarbazide (B42300) or 2-mercaptoaniline) are examples of multifunctional systems. tnstate.edu These ligands provide a hard 'nitrogen' and soft 'sulfur' donor environment, which can lead to the formation of stable, multinuclear, or heterometallic complexes with unique structural and electronic properties. tnstate.edu
Similarly, 2-imino-9-aryl-1,10-phenanthroline ligands have been developed for iron-catalyzed hydrosilylation reactions. rsc.org These ligands create an extremely crowded environment around the iron center, which is key to achieving high selectivity in the catalytic process. The imine and aryl moieties can be easily tuned, providing a modular approach to optimizing the catalyst's performance. rsc.org The development of chiral bifunctional ligands, which combine the phenanthroline chelating unit with a hydrogen-bonding site (e.g., a lactam motif), represents another frontier. d-nb.info This design aims to control substrate coordination and achieve stereoselectivity in asymmetric catalysis through non-covalent interactions. d-nb.info
These multifunctional ligands are central to constructing complex molecular architectures, such as a dinuclear Fe(III) complex bridged by an oxo ligand and also containing succinate (B1194679) co-ligands, [Fe₂(Phen)₄(Succinate)₂(μ-O)]. mdpi.com Here, the phenanthroline provides robust coordination while the succinate and oxo ligands bridge two iron centers, demonstrating how multiple ligand types can assemble into a larger, functional supramolecular structure. mdpi.com
| Ligand System Type | Functional Groups | Impact on Complex Architecture/Functionality | Reference(s) |
|---|---|---|---|
| Water-Soluble Ligands | Sulfonate, Carboxylic acid, Phosphonic acid | Imparts water solubility; allows for binding to metal oxide surfaces for heterogeneous catalysis. | mdpi.com |
| Phenanthroline-Imine Ligands | Imine and Aryl groups at 2,9-positions | Creates a sterically demanding and electronically tunable environment for selective iron-catalyzed reactions. | rsc.org |
| Schiff Base Ligands | Aldehyde-derived imines with additional N, S donors | Forms multifunctional coordination environments (hard/soft donors), suitable for self-assembly and forming stable, complex structures. | tnstate.edu |
| Mixed-Ligand Systems | Phenanthroline and Phenanthroline-5,6-dione | Creates complexes with varied electronic properties and potential for hydrogen bonding interactions with protic solvents. | nih.gov |
| Heteroleptic Complexes | Phenanthroline and Succinate co-ligands | Facilitates the formation of bridged, dinuclear Fe(III) complexes with specific magnetic and optical properties. | mdpi.com |
| Chiral Bifunctional Ligands | Phenanthroline and a hydrogen-bonding motif (e.g., lactam) | Designed to control substrate orientation via non-covalent interactions for asymmetric catalysis. | d-nb.info |
Electronic Structure and Bonding Insights
Ligand Field Theory and Molecular Orbital Perspectives in Iron-Phenanthroline Complexes
Ligand Field Theory (LFT), an extension of crystal field theory, describes the electronic structure of transition metal complexes by considering the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.org In an octahedral complex like tris(1,10-phenanthroline)iron(II), [Fe(phen)₃]²⁺, the d-orbitals of the iron(II) ion (a d⁶ system) are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). aip.orgbeilstein-journals.org The magnitude of this energy separation, known as the ligand field splitting parameter (Δo), is determined by the nature of the ligands.
1,10-phenanthroline (B135089) is a strong-field ligand, meaning it causes a large Δo. This is due to its ability to form strong σ-bonds with the metal center via the lone pairs on its two nitrogen atoms. wikipedia.org Furthermore, the planar, aromatic structure of phenanthroline allows for π-backbonding. In this process, electron density from the filled t₂g orbitals of the iron is donated into the empty π* orbitals of the phenanthroline ligands. This interaction strengthens the metal-ligand bond and further increases the magnitude of Δo. wikipedia.org
Molecular Orbital (MO) theory provides a more detailed and quantitative picture of the bonding. wikipedia.org It considers the overlap of metal and ligand orbitals to form bonding, non-bonding, and antibonding molecular orbitals that are delocalized over the entire complex. For [Fe(phen)₃]²⁺, the highest occupied molecular orbitals (HOMOs) are primarily metal-based t₂g orbitals, while the lowest unoccupied molecular orbitals (LUMOs) are ligand-based π* orbitals. oup.comresearchgate.net This arrangement is crucial for the electronic transitions observed in these complexes. Theoretical calculations have been employed to determine the self-consistent field molecular orbitals (SCF MOs) for the π-electron system of coordinated 1,10-phenanthroline, providing a deeper understanding of the π-electronic structure of the tris(1,10-phenanthroline)iron(II) ion. oup.comkisti.re.kr
The coordination of the phenanthroline ligands to the iron center results in a distorted octahedral geometry. mdpi.com In the case of tris(1,10-phenanthroline)iron(II) bis[bis(trifluoromethylsulfonyl)imide] monohydrate, the Fe-N bond lengths are indicative of a d⁶ low-spin state for the Fe(II) ion. iucr.orgnih.govresearchgate.net
Spin States and Spin Crossover Phenomena
The magnitude of the ligand field splitting (Δo) in relation to the mean spin-pairing energy (P) determines the spin state of an iron(II) complex. dtu.dk
Low-Spin (LS) State: When Δo > P, it is energetically more favorable for the six d-electrons to pair up in the lower-energy t₂g orbitals, resulting in a diamagnetic (S=0) low-spin configuration (t₂g⁶eg⁰). aip.orgnih.gov This is typically the case for [Fe(phen)₃]²⁺ due to the strong ligand field of phenanthroline. iucr.orgnih.govresearchgate.net
High-Spin (HS) State: When Δo < P, the energy required to promote electrons to the higher-energy eg orbitals is less than the energy required to pair them. This leads to a paramagnetic (S=2) high-spin configuration (t₂g⁴eg²) with the maximum number of unpaired electrons. aip.orgnih.gov
For some iron(II) complexes, particularly those with ligand field strengths close to the spin-pairing energy (Δo ≈ P), a transition between the LS and HS states can be induced. beilstein-journals.orgdtu.dk This phenomenon is known as spin crossover (SCO). aip.orgaps.org The transition from the LS to the HS state is accompanied by a significant increase in the Fe-N bond lengths (by 0.1–0.2 Å) due to the population of the antibonding eg orbitals. aip.orgnih.gov
The compound [Fe(phen)₂(NCS)₂] is a classic example of a spin crossover complex. aps.orgaip.org It undergoes a transition from a low-spin state to a high-spin state as the temperature is increased beyond a critical point. aps.org This transition is reversible and can be triggered by various external stimuli. aps.org
The ability to fine-tune the spin crossover properties of iron complexes is a major focus of research, with the goal of designing materials for applications like molecular switches and data storage. scispace.comrsc.org Several molecular design principles have been established:
Ligand Field Strength: The primary factor governing SCO is the ligand field strength. By modifying the ligands, Δo can be adjusted to be close to the spin-pairing energy. This can be achieved through:
Electronic Effects: Introducing electron-donating or electron-withdrawing substituents on the phenanthroline ring can modulate the σ-donating and π-accepting properties of the ligand, thereby fine-tuning Δo. uni-mainz.de
Steric Hindrance: Introducing bulky substituents near the coordination site can destabilize the LS state, which has shorter metal-ligand bonds, thus favoring the HS state and lowering the spin transition temperature. For instance, the introduction of a methyl group in Fe(Hmphenbi)₂₂ stabilizes the high-spin state. rsc.org
Supramolecular Interactions: Intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in the cooperativity of the spin transition. rsc.org These interactions can influence how the structural changes associated with the spin transition of one molecule propagate through the crystal lattice, leading to abrupt or gradual transitions.
Host-Guest Interactions: Incorporating guest molecules into the crystal lattice can exert a "chemical pressure" on the SCO complex, altering the spin transition temperature and cooperativity. rsc.org
Molecular-Level Fine-Tuning: Subtle modifications to the ligand structure, such as in open-chain Schiff-base like ligands, can allow for precise control over the spin state. researchgate.net
The spin state of SCO complexes like those involving iron and phenanthroline can be switched by a variety of external stimuli. aps.orgaps.orgrsc.org
Temperature: Thermal energy can induce the transition from the LS to the HS state. aps.org As temperature increases, the entropy-driven population of the HS state becomes more favorable. dtu.dk The compound [Fe(phen)₂(NCS)₂] exhibits an abrupt thermal spin transition at approximately 176 K. rsc.orgacademie-sciences.fr
Pressure: Applying hydrostatic pressure generally favors the LS state because it has a smaller molecular volume due to shorter metal-ligand bond lengths. aip.orgacs.org Consequently, increasing pressure can induce a transition from the HS to the LS state or shift the thermal spin transition to higher temperatures. aip.orgacs.orgacs.org For [Fe(phen)₂(NCS)₂], pressure has been shown to induce an almost complete spin transition. aip.org The critical pressure (Pc) at which the HS → LS conversion occurs has been determined for different forms of this complex. acs.org
Light: Irradiation with light of a suitable wavelength at low temperatures can induce a transition from the ground LS state to a metastable HS state. This phenomenon is known as the Light-Induced Excited Spin-State Trapping (LIESST) effect. scispace.comrsc.org The complex [Fe(phen)₂(NCS)₂] is known to exhibit the LIESST effect. rsc.org The metastable HS state can relax back to the LS state, with the relaxation temperature being a key characteristic of the LIESST effect. rsc.org This light-induced spin transition has been observed to be very efficient and fast, even in ultrathin films. nih.gov
Table 1: Effect of External Stimuli on the Spin State of Iron-Phenanthroline Complexes
| Stimulus | Complex Example | Observed Effect | Key Parameters | Reference |
|---|---|---|---|---|
| Temperature | [Fe(phen)₂(NCS)₂] | Thermal spin transition from LS to HS state. | T₁/₂ ≈ 176 K | rsc.orgacademie-sciences.fr |
| Pressure | [Fe(phen)₂(NCS)₂] (form I) | Pressure-induced HS → LS conversion. | Pc ≈ 0.80 GPa | acs.org |
| Pressure | [Fe(phen)₂(NCS)₂] (form II) | Pressure-induced HS → LS conversion. | Pc ≈ 0.65 GPa | acs.org |
| Light (LIESST) | [Fe(phen)₂(NCS)₂] | Photo-excitation from LS to a metastable HS state at low temperatures. | Relaxation temperature T(LIESST) | rsc.org |
Metal-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Transitions
The intense colors of many iron-phenanthroline complexes are due to charge transfer (CT) transitions, which are much stronger than the weaker d-d transitions. mdpi.comcareerendeavour.com These transitions involve the promotion of an electron from a molecular orbital that is predominantly metal-based to one that is predominantly ligand-based, or vice versa.
Metal-to-Ligand Charge Transfer (MLCT): In iron(II)-phenanthroline complexes, the most prominent electronic transition is of the MLCT type. oup.comcareerendeavour.com This involves the excitation of an electron from the filled, metal-centered t₂g orbitals to the empty, ligand-centered π* orbitals of the phenanthroline. oup.comnih.gov For [Fe(phen)₃]²⁺, these transitions are responsible for the strong absorption band in the visible region of the spectrum. oup.comresearchgate.net Theoretical studies have shown that this intense band arises from electron transfers from the 3dπ orbital of iron to the lowest and second-lowest vacant π molecular orbitals of the phenanthroline ligand. oup.com The energy of these MLCT transitions is sensitive to the solvent and the nature of the ligands. careerendeavour.com In some cases, an MLCT state of the type Fe(III)–L⁻˙ can be trapped and characterized. rsc.orgresearchgate.netreading.ac.uk
Ligand-to-Metal Charge Transfer (LMCT): LMCT transitions involve the promotion of an electron from a ligand-based orbital to a metal-based orbital. careerendeavour.comscience.gov These transitions are more common in complexes where the metal is in a high oxidation state (e.g., Fe(III)) and the ligand is easily oxidized. rsc.org In Fe(III)-phenanthroline complexes, LMCT transitions can occur, involving the transfer of an electron from the phenanthroline ligand to the partially filled d-orbitals of the Fe(III) center. mdpi.comchemrj.org For LMCT to be favorable, the metal should have a relatively high ionization energy and low-lying empty orbitals. careerendeavour.com
The study of these charge transfer transitions, often through techniques like UV-Vis spectroscopy, provides valuable information about the electronic structure and bonding within these complexes. rsc.orgirapa.orgdergipark.org.trrsc.org
Advanced Spectroscopic and Photophysical Investigations
UV-Visible Absorption and Emission Spectroscopy for Electronic Transition Elucidation
The electronic absorption spectra of iron(II) and iron(III) tris(1,10-phenanthroline) complexes are characterized by intense bands in the visible and ultraviolet regions, which are crucial for understanding their electronic structure.
The low-spin iron(II) complex, [Fe(phen)3]2+, is renowned for its intense red-orange color, a result of a strong absorption band in the visible region. wikipedia.orgthermofisher.com This absorption is assigned to a metal-to-ligand charge transfer (MLCT) transition, specifically from the iron(II) d-orbitals to the π* orbitals of the phenanthroline ligands. researchgate.netoup.com In aqueous solutions, this MLCT band for [Fe(phen)3]2+ is observed around 510 nm. researchgate.netrsc.org The exact position and intensity of this band can be influenced by the solvent, with a molar extinction coefficient (ε) of approximately 1.10 × 10^4 M⁻¹cm⁻¹ in water and 1.14 × 10^4 M⁻¹cm⁻¹ at 554 nm in acetone. rsc.org Theoretical studies confirm that this visible band arises from two distinct charge-transfer transitions from the iron 3dπ orbital to the lowest and second-lowest unoccupied π molecular orbitals of the phenanthroline ligands. oup.com
The iron(III) complex, [Fe(phen)3]3+, which is light-blue, also displays characteristic absorption bands. wikipedia.org For a related Fe(III) complex with phenanthroline and succinate (B1194679) ligands, significant electronic activity was observed between 190–600 nm, with a maximum wavelength (λmax) near 326 nm. mdpi.com
Upon photoexcitation into the ¹MLCT state, the [Fe(phen)3]2+ complex typically does not exhibit significant fluorescence or phosphorescence at room temperature in solution. This is due to the rapid and efficient population of non-emissive metal-centered (MC) excited states. The excited-state dynamics involve a cascade of intersystem crossings from the initially populated singlet MLCT (¹MLCT) state to a triplet MLCT (³MLCT) state, followed by population of a high-spin quintet metal-centered (⁵T₂) state. researchgate.net
Table 1: UV-Visible Absorption Data for Iron-Phenanthroline Complexes
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Transition Assignment |
|---|---|---|---|---|
| [Fe(phen)₃]²⁺ | Water | 510 | 1.10 x 10⁴ | ¹A₁ → ¹MLCT |
| [Fe(phen)₃]²⁺ | Acetonitrile (B52724) | 510 | - | ¹A₁ → ¹MLCT |
| [Fe(phen)₃]²⁺ | Acetone | 554 | 1.14 x 10⁴ | ¹MLCT |
| [Fe₂(Phen)₄(Succinate)₂(μ-O)] | - | 326 | 1.02 | - |
Vibrational Spectroscopy (IR and Raman) for Structural and Bonding Information
Infrared (IR) and Raman spectroscopy are powerful tools for probing the structural and bonding characteristics of the iron-phenanthroline complexes by examining their vibrational modes.
In the IR spectra of tris(1,10-phenanthroline)iron(II) complexes, characteristic bands associated with the coordinated phenanthroline ligand are observed. For instance, intense bands in the 1400-1600 cm⁻¹ range are attributed to ν(C=C) and ν(C=N) stretching vibrations within the phenanthroline rings. scielo.br Specifically, bands at approximately 1588, 1492, and 1427 cm⁻¹ are characteristic of the tris(1,10-phenanthroline)iron(II) cation. scielo.br A peak observed at 1516 cm⁻¹, with a shoulder at 1496 cm⁻¹, is indicative of phenanthroline coordination to a metal ion. researchgate.net The out-of-plane C-H deformation modes of the phenanthroline ligand, typically found around 852 cm⁻¹ and 736 cm⁻¹, can show shifts upon coordination, providing further evidence of complex formation. researchgate.net For example, in one study, the peak at 723 cm⁻¹ was assigned to the γ(C-H) vibration of the cationic complex. scielo.br
Raman spectroscopy provides complementary information. In a study of a related iron(III)-phenanthroline-succinate complex, bands observed between 1700 and 1500 cm⁻¹ in both IR and Raman spectra were related to vibrations of C=O in the succinate co-ligand and C=C and H-C=C bonds from the phenanthroline rings. mdpi.com Vibrations below 400–450 cm⁻¹ in both techniques are typically associated with the coordination environment, including motions of the C=N-Fe-N=C framework. mdpi.com
Table 2: Selected Vibrational Frequencies for Iron-Phenanthroline Complexes
| Compound | Technique | Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| [Fe(phen)₃]²⁺ | IR | 1588, 1492, 1427 | ν(C=C) and ν(C=N) |
| [Fe(phen)₃]²⁺ | IR | 723 | γ(C-H) |
| Coordinated Phenanthroline | IR | 1516 | Phenanthroline coordination |
| [Fe₂(Phen)₄(Succinate)₂(μ-O)] | IR/Raman | 1700-1500 | C=O, C=C, H-C=C |
| [Fe₂(Phen)₄(Succinate)₂(μ-O)] | IR/Raman | <450 | C=N-Fe-N=C motions |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of these complexes in solution.
For the diamagnetic low-spin [Fe(phen)₃]²⁺ complex, the ¹H and ¹³C NMR spectra show well-resolved signals characteristic of the coordinated phenanthroline ligands. scielo.br In the ¹H NMR spectrum, the aromatic protons of the phenanthroline rings typically appear in the region of δ = 7.70–9.50 ppm. researchgate.net The integration of these signals can confirm the 1:3 metal-to-ligand ratio. scielo.br
The ¹³C NMR spectrum of [Fe(phen)₃]²⁺ shows signals for the carbon atoms of the phenanthroline ligand. For example, in one study, signals were observed at approximately δ 157, 150, 138, 130, 128, and 127. scielo.br
For paramagnetic iron complexes, such as high-spin iron(II) or iron(III) species, the NMR signals are significantly affected by the unpaired electrons, leading to large shifts (contact and pseudocontact shifts) and line broadening. Studies on methyl-substituted tris(1,10-phenanthroline) iron(II) and (III) ions have utilized these contact shifts to investigate electron transfer rates between the two oxidation states. aip.org The efficient relaxation of the electron spin by the paramagnetic iron center can sometimes permit the observation of well-resolved NMR spectra even for paramagnetic species. researchgate.net
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination
Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state and spin state of iron in its complexes. It measures the nuclear transitions in ⁵⁷Fe, providing information about the local chemical environment of the iron nucleus.
For the low-spin [Fe(phen)₃]²⁺ complex, the Mössbauer spectrum at room temperature typically shows a quadrupole doublet with a small isomer shift (IS) and a small quadrupole splitting (QS). These parameters are characteristic of a low-spin Fe(II) (S=0) state in a nearly octahedral environment. rsc.org The interaction between the complex and its surroundings, such as the supercage of a zeolite Y, can cause significant distortion, which is reflected in the Mössbauer parameters. akjournals.com
Mössbauer spectroscopy can also be used to study the products of chemical reactions or thermal decomposition. For example, it has been employed to study the pyrolysis mechanism of [Fe(phen)₃]²⁺ in a zeolite cage. akjournals.com In studies of the oxidation of iron porphyrins, Mössbauer spectra revealed little change in the charge at the iron center upon oxidation, with isomer shift values remaining similar to the parent iron(III) complexes. researchgate.net Furthermore, Mössbauer emission spectroscopy on related ⁵⁷Co-labeled complexes has been used to identify short-lived high-spin iron(II) species formed after nuclear decay, which are precursors to the stable low-spin state. capes.gov.br
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Species
Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for studying paramagnetic species, such as the iron(III) tris(1,10-phenanthroline) complex, which has unpaired electrons.
The low-spin [Fe(phen)₃]³⁺ complex is EPR active. The g-values obtained from the EPR spectrum are sensitive to the electronic structure and geometry of the complex. Theoretical calculations using the angular overlap model (AOM) have been shown to be in good agreement with experimental EPR data for [Fe(phen)₃]³⁺, confirming its electronic ground state and distorted geometry. acs.org
EPR can also be used to detect and quantify iron species in different oxidation states. For instance, a method has been developed for the simultaneous determination of Fe(II) and Fe(III) ions where Fe(III) forms a complex with desferal that gives a characteristic EPR signal at g = 4.3, while Fe(II) does not. nih.gov This technique has been applied to determine the concentration of free and weakly bound iron in biological tissues. nih.gov
Time-Resolved Spectroscopic Techniques for Excited State Dynamics
Time-resolved spectroscopic techniques are indispensable for mapping the ultrafast processes that occur after photoexcitation of iron-phenanthroline complexes.
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy is a pump-probe technique that allows for the monitoring of the evolution of excited states on femtosecond to nanosecond timescales. For [Fe(phen)₃]²⁺, TA studies have been crucial in elucidating the complex relaxation pathway following excitation into the ¹MLCT band.
Upon excitation with a femtosecond laser pulse, the [Fe(phen)₃]²⁺ complex in acetonitrile undergoes a rapid series of intersystem crossings. researchgate.net The initially populated ¹MLCT state (S=0) evolves into a triplet MLCT (³MLCT, S=1) state, which then populates a high-spin quintet metal-centered (⁵T₂, S=2) state. researchgate.net The entire cascade from ¹MLCT to the ⁵T₂ state occurs on a sub-picosecond timescale. researchgate.net The ³MLCT and ⁵T₂ states are identified by their characteristic excited-state absorptions. researchgate.net The complex then relaxes from the ⁵T₂ state back to the ¹A₁ ground state (S=0) with a lifetime of approximately 1.1 ns in acetonitrile. researchgate.net The solvent has a clear impact on the measured relaxation time constants. researchgate.net
Table 3: Excited State Relaxation Dynamics of [Fe(phen)₃]²⁺ in Acetonitrile
| Process | Timescale | Initial State | Final State |
|---|---|---|---|
| Intersystem Crossing Cascade | < 1 ps | ¹MLCT (S=0) | ⁵T₂ (S=2) |
| Ground State Recovery | ~1.1 ns | ⁵T₂ (S=2) | ¹A₁ (S=0) |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Iron;1,10-phenanthroline (B135089) |
| [Fe(phen)₃]²⁺ |
| Tris(1,10-phenanthroline)iron(II) |
| [Fe(phen)₃]³⁺ |
| Tris(1,10-phenanthroline)iron(III) |
| [Fe₂(Phen)₄(Succinate)₂(μ-O)] |
| Tetrakis(1,10-phenanthroline)-bis(succinate)-(µ₂-oxo)-bis(iron(III)) |
| Desferal |
| ¹MLCT |
| ³MLCT |
| ⁵T₂ |
Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive optical spectroscopy technique used for determining the temporal decay of fluorescence, which in turn allows for the precise measurement of excited-state lifetimes. uniklinikum-jena.deedinst.com The method is founded on the principle of detecting single photon events and precisely recording their arrival time relative to a pulsed excitation source. uniklinikum-jena.dehoriba.com By repetitively exciting a sample with a high-repetition-rate pulsed laser and timing the arrival of the emitted photons, a histogram of photon counts versus time is constructed. edinst.compicoquant.com This histogram represents the probability distribution of fluorescence decay, from which the excited-state lifetime can be extracted by fitting the data to an exponential decay model. horiba.cominstras.com TCSPC is capable of measuring lifetimes ranging from picoseconds to microseconds. horiba.com
In the study of iron(II)-phenanthroline and related coordination complexes, TCSPC is an invaluable tool for characterizing the dynamics of their excited states. The photophysics of these complexes are often governed by metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and metal-centered (MC) excited states, which typically have very short lifetimes. The ultra-fast deactivation of excited states in most iron complexes has historically limited their use in applications requiring long-lived excited states. nih.gov
However, strategic ligand design has led to the development of iron complexes with significantly extended excited-state lifetimes. TCSPC has been instrumental in quantifying these lifetimes and understanding the deactivation pathways. For instance, while the prototypical tris(2,2'-bipyridine)iron(II) complex, a close relative of tris(1,10-phenanthroline)iron(II), exhibits an MLCT lifetime that is orders of magnitude too short for many applications, certain iron(III) carbene complexes have shown substantially longer-lived LMCT states. nih.gov
Research employing TCSPC has provided detailed insights into the excited-state dynamics of various iron complexes:
Iron(III) Carbene Complexes: A study on the iron(III) carbene complex, [Fe(ImPP)₂]⁺, utilized TCSPC to measure the lifetime of its doublet ligand-to-metal charge transfer (²LMCT) excited state. The measurement yielded a lifetime of 256 ± 10 picoseconds (ps) in deaerated tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This finding was consistent with results from transient absorption spectroscopy, which showed a single exponential decay with a lifetime of 277 ± 10 ps. nih.gov
Heteroleptic Iron(II) Complexes: For the complex [Fe(phen)₂(TTF-dppz)]²⁺, which incorporates a tetrathiafulvalene-dipyridophenazine ligand, spectroscopic studies revealed complex photophysics. An intraligand charge transfer (¹ILCT) state was found to decay with a lifetime of approximately 38 ps. Following excitation into the MLCT bands, a high-spin (HS) state of the iron(II) center is populated, which exhibits a much longer decay lifetime of about 1.5 nanoseconds (ns) in dichloromethane. unige.ch
Iron(III)-NHC Complexes: A series of iron(III) complexes featuring hexa-N-heterocyclic carbene (NHC) ligands demonstrated robust photophysical properties. TCSPC measurements revealed that these complexes possess ²LMCT excited states with nanosecond lifetimes (1.6–1.7 ns) and significant emission quantum yields (1.7–1.9%). diva-portal.org These long lifetimes are crucial for potential applications in photoredox catalysis and light-energy conversion.
Cyclometalated Iron Complexes: The photophysical properties of cyclometalated iron complexes have also been explored. Upon excitation of [Feᴵᴵᴵ(ImP)₂]⁺, a ²LMCT state is formed with a lifetime of 230 ps. rsc.org
The data gathered from these TCSPC studies are critical for establishing structure-property relationships in the design of new iron-based photosensitizers. The ability to precisely measure how modifications to the ligand framework affect the excited-state lifetime allows for the rational design of complexes with desired photophysical characteristics.
Electrochemical Behavior and Redox Chemistry
Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination
Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of the iron-phenanthroline complex. capes.gov.brelectrochemsci.org Studies using a carbon paste electrode in aqueous solutions (pH 0 to 5) have examined the behavior of both the tris(1,10-phenanthroline)iron(II) (ferroin) and tris(1,10-phenanthroline)iron(III) (ferriin) complexes. capes.gov.br The redox potential of the [Fe(phen)₃]²⁺/[Fe(phen)₃]³⁺ couple is a key parameter determined by these methods. In 1 M H₂SO₄, this potential is +1.06 volts. wikipedia.org However, this value can be modulated by introducing different substituent groups on the phenanthroline ligand. For instance, electron-donating groups like methyl (Me) facilitate the oxidation process, while electron-withdrawing groups like nitro (NO₂) impede it. chempap.org The redox potential can be varied between +0.84 V and +1.10 V by adjusting the position and number of methyl groups on the phenanthroline core. wikipedia.org
The electrochemical behavior is also influenced by the solvent. For the nitro derivative of the iron-phenanthroline complex, the half-wave potential (E₁/₂) is approximately proportional to the acceptor number of the solvent. chempap.org In non-aqueous solvents like acetonitrile (B52724), with tetrabutylammonium (B224687) hexafluorophosphate (B91526) as the supporting electrolyte, the redox potentials of various substituted iron(II) phenanthroline complexes have been systematically studied. nih.gov
Chronoamperometry, a technique where the potential is stepped and the resulting current is measured as a function of time, is employed to determine mass transport parameters like diffusion coefficients. conicet.gov.arresearchgate.net In hydrogel environments, the current transients follow the Cottrell equation, but the calculated diffusion coefficients need correction for migration effects. researchgate.net The effective diffusion coefficient of [Fe(phen)₃]²⁺ inside a hydrogel was found to be significantly smaller (approximately 80 times less) than in solution, highlighting the impact of the matrix on ion mobility. researchgate.net
Table 1: Redox Potentials of Substituted Iron-Phenanthroline Complexes
| Complex | Substituent | Redox Potential (E₁/₂) vs. FeCp₂⁺/⁰ | Solvent |
| [Fe(phen)₃]²⁺ | None | +1.06 V (in 1 M H₂SO₄) | Aqueous |
| [Fe(5-NO₂-phen)₃]²⁺ | 5-Nitro | +1.25 V | Aqueous |
| [Fe(TMPhen)₃]²⁺ | 3,4,7,8-tetramethyl | Varies (+0.84 V to +1.10 V) | Non-aqueous |
| [Fe(4,7-Cl-phen)₃]²⁺ | 4,7-dichloro | Data available in source nih.gov | Acetonitrile |
| Note: This table is populated with representative data and can be expanded based on further literature search. |
Mechanistic Studies of Electron Transfer Processes
The electron transfer between the iron(II) and iron(III) phenanthroline complexes is a fundamental process that has been extensively studied. The oxidation of [Fe(phen)₃]²⁺ by halogens like chlorine and bromine is proposed to occur through a series of one-electron changes. cdnsciencepub.comcdnsciencepub.com
In the presence of certain activating molecules, the electron transfer mechanism can become more complex. For example, the iron(III)-phenanthroline complex can enhance the degradation of organic contaminants by ferrate(VI) through two primary mechanisms: a direct electron transfer (DET) process and an electron shuttle process. nih.govacs.org In the DET pathway, a ternary complex, Phen-Fe(III)-Fe(VI)*, forms, which has a stronger oxidizing capability than ferrate(VI) alone. nih.govacs.org The electron shuttle mechanism involves the Fe(III)-phenanthroline complex acting as a redox mediator, cycling through Fe(IV)/Fe(III) or Fe(IV)/Fe(II)/Fe(III) states to transfer electrons from the organic contaminant to ferrate(VI). nih.govacs.org
The study of the electron transfer reaction between aquated iron(II) ions (Fe²⁺aq) and [Fe(phen)₃]³⁺ in mixed solvent systems (water with methanol (B129727), ethanol, 1-propanol, or ethylene (B1197577) glycol) suggests a three-step process:
Formation of an outer-sphere ion-pair between the reactants.
Intramolecular electron transfer within this intermediate complex.
Separation of the ion-pair into the final products, with this last step being rate-determining. oup.com
The kinetics of the electron transfer between substituted 1,10-phenanthroline (B135089) complexes of iron(III) and iron(II) have also been investigated in the presence of sodium dodecyl sulfate (B86663) micelles, indicating the influence of the microenvironment on the reaction rate. acs.org
Electrocatalytic Applications and Reaction Mechanisms
Iron-phenanthroline complexes have shown significant promise as electrocatalysts in various reactions, particularly for the oxygen reduction reaction (ORR) and carbon dioxide (CO₂) reduction. rsc.orgencyclopedia.pubfrontiersin.org
Oxygen Reduction Reaction (ORR): Iron complexes with nitrogen-containing ligands, such as phenanthroline, are explored as alternatives to platinum-based catalysts for the ORR in fuel cells. frontiersin.orgnih.gov When an iron(II) complex with a nitrogen-rich phenanthroline derivative is loaded onto carbon powder, it exhibits high electrocatalytic activity for ORR in alkaline media, proceeding mainly through a desirable four-electron pathway with low hydrogen peroxide yield. encyclopedia.pubfrontiersin.org The stability of these complexes can be improved by immobilization or grafting onto support materials like carbon black or reduced graphene oxide. frontiersin.orgrsc.org Pyrolysis of iron-phenanthroline complexes adsorbed on carbon black has produced catalysts with remarkable activity for the transfer hydrogenation of nitroarenes. encyclopedia.pub
Carbon Dioxide (CO₂) Reduction: Iron(I) complexes of 2,9-bis(2-hydroxyphenyl)-1,10-phenanthroline have been identified as active electrocatalysts for the reduction of CO₂. rsc.org Cyclic voltammetry reveals that the iron complex undergoes successive reductions, with the Fe(I) species being the active catalyst. rsc.org Electrolysis of CO₂ in the presence of these catalysts yields a mixture of carbon monoxide, formate (B1220265), and oxalate, with formate being the major product. The addition of a proton source enhances the rate of CO₂ reduction. rsc.org
Water Oxidation: Films of poly(5-amino-1,10-phenanthroline) coordinated with nickel and iron ions can electrochemically catalyze the water oxidation reaction (WOR) in alkaline solutions. researchgate.net The presence of Fe³⁺ centers is believed to increase the adsorption energies of water oxidation intermediates, leading to enhanced catalytic activity. researchgate.net
The general mechanism for these electrocatalytic processes often involves the iron center cycling through different oxidation states, facilitating electron transfer to or from the substrate. The specific reaction pathway and efficiency are highly dependent on the ligand structure, the support material, and the reaction conditions. mdpi.comrsc.org
Table 2: Electrocatalytic Applications of Iron-Phenanthroline Complexes
| Application | Catalyst System | Key Findings |
| Oxygen Reduction Reaction (ORR) | Iron(II) complex with a nitrogen-rich phenanthroline derivative on carbon powder | High activity in alkaline media via a 4-electron pathway. encyclopedia.pubfrontiersin.org |
| CO₂ Reduction | Iron(I) complex of 2,9-bis(2-hydroxyphenyl)-1,10-phenanthroline | Produces formate, CO, and oxalate. Fe(I) is the active species. rsc.org |
| Water Oxidation Reaction (WOR) | Ni and Fe coordinated poly(5-amino-1,10-phenanthroline) film | Fe³⁺ enhances adsorption of intermediates, improving catalytic activity. researchgate.net |
| Hydrogenation of Nitroarenes | Pyrolyzed iron-phenanthroline complex on carbon black | Remarkable activity for transfer hydrogenation. encyclopedia.pub |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a central method for studying the electronic structure and optimizing the geometry of iron(II)-phenanthroline complexes. DFT calculations are instrumental in predicting molecular properties and understanding the nature of metal-ligand bonding.
Researchers have employed DFT to investigate various "Iron;1,10-phenanthroline" derivatives. For instance, in the study of [Fe(phen)2(NCS)2], a prominent spin-crossover complex, DFT calculations with a Hubbard-U term and polarized double-ζ basis sets were used to optimize the molecular structure in its ground state. aip.org These calculations are crucial for understanding the potential energy surfaces and the electronic configurations of both low-spin (LS) and high-spin (HS) states. aip.org The significant structural changes that accompany the spin transition, such as the elongation of the Fe-ligand distance by 0.1–0.2 Å in the HS state, are well-captured by these computational models. aip.org
DFT has also been applied to explore the effects of the surrounding environment on the complex. For example, the geometry of [Fe(phen)2(CN)2] has been optimized in both acetonitrile (B52724) and aqueous solutions using DFT with the PBE and B3LYP functionals. researchgate.net These studies revealed that interactions with solvent molecules can lead to noticeable changes in bond lengths; for instance, the Fe-N bond lengths were found to elongate by approximately 0.01 Å in an aqueous solution. researchgate.net The choice of functional within DFT is critical, as standard functionals can sometimes fail to accurately predict the energy splitting between low-spin and high-spin states. scilit.com Reparameterized hybrid density functionals have been shown to provide improved results for the electronic contributions to this energy splitting. scilit.com
The electronic structure, particularly the nature of the frontier molecular orbitals, is a key aspect elucidated by DFT. In dicyano-bis(1,10-phenanthroline)iron(II), DFT calculations have shown that the Highest Occupied Molecular Orbital (HOMO) has a mixed character, with contributions from both the Fe(II) d-orbitals and the cyanide ligand's π-orbitals. researchgate.net The Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the π-orbitals of the phenanthroline rings. researchgate.net This understanding of the electronic structure is vital for interpreting the complex's spectroscopic and electrochemical properties. researchgate.net
Furthermore, DFT is used to model the adsorption of these complexes on surfaces, which is relevant for applications in molecular spintronics. aip.org By performing geometry optimizations, researchers can predict the most stable adsorption configurations, such as the attachment of [Fe(phen)2(NCS)2] to metallic substrates via its NCS groups. aip.org These computational studies are essential for understanding how surface interactions can modulate the spin-crossover properties of the molecule. researchgate.net
Table 1: Selected DFT-Calculated Bond Lengths for Iron(II)-Phenanthroline Complexes
| Complex | State/Solvent | Fe-N (phen) Bond Length (Å) | Fe-C/N (other ligand) Bond Length (Å) | Source |
| [Fe(phen)2(CN)2] | Acetonitrile | ~2.00 | - | researchgate.net |
| [Fe(phen)2(CN)2] | Aqueous | ~2.01 | - | researchgate.net |
| [Fe(phen)2(NCS)2] | Low-Spin | Shorter | - | aip.org |
| [Fe(phen)2(NCS)2] | High-Spin | Longer (by 0.1-0.2 Å) | - | aip.org |
Note: Specific bond lengths can vary depending on the DFT functional and basis set used.
Ab Initio Methods for High-Level Electronic Structure Analysis
While DFT is a widely used computational tool, ab initio methods offer a pathway to higher accuracy for electronic structure analysis, albeit often at a greater computational cost. These methods, which are based on first principles without empirical parameters, are particularly valuable for studying systems where electron correlation effects are strong, such as in transition metal complexes.
The study of spin-crossover compounds like those of "this compound" presents a significant challenge for theoretical methods. scilit.com Achieving a correct description of the electronic structure and the energy difference between the low-spin and high-spin states often requires highly accurate ab initio calculations. scilit.comresearchgate.net However, technical limitations can make the application of these high-level methods to large molecules difficult. scilit.com
For the tris(1,10-phenanthroline)iron(II) complex, early theoretical investigations utilized Self-Consistent Field Molecular Orbital (SCF MO) methods to understand the π-electronic structure. researchgate.net These studies considered the electrostatic potential of the central iron ion and the other ligands to determine the electronic states of the coordinated phenanthroline. researchgate.net Such calculations were foundational in interpreting the electronic spectrum, identifying that charge-transfer transitions from the metal to the ligand are responsible for the intense absorption in the visible region. researchgate.net
More advanced ab initio methods, such as multi-reference Møller–Plesset theory, have been considered for investigating spin-crossover phenomena in Fe(II) complexes. scilit.com Time-dependent density functional theory (TD-DFT), while a DFT-based method, is frequently used to simulate X-ray absorption spectra (XAS) from first principles. This approach has been successful in reproducing the main features of the iron K-edge XANES spectrum for Fe(II) spin-crossover complexes over a significant energy range. acs.org These simulations are highly sensitive to the metal-ligand bonding and can provide detailed insights into changes in electronic structure upon photoexcitation. acs.org For instance, analysis of the pre-edge region of the K-edge spectrum can reveal information about symmetry and π-backbonding. acs.org
The choice of basis sets is also a critical factor in the accuracy of ab initio calculations. For example, studies on related copper-phenanthroline complexes have shown that a 6-311+G(d,p) basis set is necessary to correctly predict the ground electronic state of the phenanthroline radical anion. acs.org Similarly, for iron complexes, the use of appropriate basis sets is essential for obtaining reliable results for properties like ionization energies and geometries. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions and conformational changes over time.
For "this compound" complexes, MD simulations are particularly useful for understanding their dynamic behavior in solution and in the solid state. For example, nonadiabatic molecular dynamics simulations have been employed to investigate the ultrafast excited-state dynamics of Fe(II) complexes. acs.org These simulations can track the population changes between different electronic states, such as the metal-to-ligand charge-transfer (MLCT) and metal-centered (MC) states, following photoexcitation. acs.org This provides crucial insights into the mechanisms of processes like intersystem crossing and spin crossover, which often occur on femtosecond to picosecond timescales. acs.org
In the context of spin-crossover (SCO) complexes like [Fe(phen)2(NCS)2], MD simulations can help elucidate the role of intermolecular interactions and lattice effects on the spin transition. mdpi.com Simulations can model the evolution of the crystal structure with temperature, revealing how interactions like hydrogen bonding between neighboring molecules influence the transition temperature. mdpi.com For instance, simulations have highlighted the importance of hydrogen bonds between the sulfur atom of the NCS ligand and hydrogen atoms on the aromatic rings of adjacent complexes. mdpi.com
Furthermore, MD simulations have been used to evaluate the stability of iron(II)-phenanthroline complexes by modeling their interaction with solvent molecules. researchgate.net By building models of complexes like [Fe(o-phen)n]2+ (where n=1, 2, 3) in an aqueous environment, researchers can assess the stability of different coordination numbers and geometries. researchgate.netacs.org These simulations complement experimental methods for determining stability constants and stoichiometric ratios. acs.org
Trajectory data from MD simulations can also be used to calculate various properties, including radial distribution functions, which can be compared with experimental data from X-ray or neutron diffraction to validate the simulation model. rsc.org
Computational Studies on Spectroscopic Properties and Excited States
Computational methods are indispensable for interpreting and predicting the spectroscopic properties of "this compound" complexes. These studies focus on understanding the electronic transitions that give rise to observed spectra and the nature of the excited states involved.
Time-dependent density functional theory (TD-DFT) is a primary tool for simulating UV-visible absorption spectra. acs.org By calculating the transition energies and oscillator strengths, TD-DFT can assign the absorption bands observed experimentally. For the [Fe(phen)2(CN)2] complex, combined DFT/TD-DFT calculations have shown that the intense bands in the UV-vis spectrum are not pure metal-to-ligand charge transfer (MLCT) transitions. acs.org Instead, they are better described as transitions from a hybrid orbital with both Fe(II) d-orbital and cyanide p-orbital character to a π* orbital localized on the phenanthroline ligand. acs.org These calculations can also explain solvatochromic shifts—changes in absorption maxima due to the solvent—by showing how interactions with solvent molecules preferentially stabilize certain molecular orbitals. acs.org
Computational studies also extend to other forms of spectroscopy. The simulation of vibrational spectra (IR and Raman) is relatively straightforward using DFT, as it involves the calculation of quadratic force constants to obtain harmonic vibrational frequencies. rsc.org These calculated spectra can be compared with experimental data to confirm molecular structures and vibrational mode assignments. acs.orgrsc.org
The investigation of excited states is crucial for understanding the photophysical and photochemical behavior of these complexes. For many Fe(II) polypyridyl complexes, excitation into singlet MLCT states leads to the rapid population of a high-spin quintet state. researchgate.net Simulating the dynamics of this spin crossover process requires accurate descriptions of the potential energy surfaces of the involved singlet, triplet, and quintet states. acs.org Computational studies have shown that the Fe-ligand breathing mode is a dominant factor in the dynamics of MLCT to metal-centered state transitions. acs.org
Furthermore, computational methods are used to predict the spectroscopic signatures of transient species, such as the excited states themselves. For example, in related copper(I) phenanthroline complexes, DFT calculations have been used to model the vibrational spectra of the phenanthroline radical anion, which corresponds to the ligand's character in the excited state. acs.org This aids in the interpretation of time-resolved resonance Raman spectra. acs.org In a novel Fe(III)-phenanthroline-succinate complex, calculations of crystal field splitting and stabilization energy (-4.73 eV) suggested a low-spin state, and the computed optical band gap of 2.66 eV indicated its potential electronic applications. mdpi.com
Table 2: Computationally Studied Spectroscopic Properties of Iron-Phenanthroline Complexes
| Complex | Spectroscopic Property | Computational Method | Key Finding | Source |
| [Fe(phen)2(CN)2] | UV-Vis Absorption | DFT/TD-DFT | Transitions are from a hybrid Fe(d)/CN(p) orbital to a phen(π*) orbital. | acs.org |
| [Fe(phen)2(NCS)2] | Vibrational Spectra | DFT | Underestimation of vibrational entropy change (ΔS_vib) compared to experiment. | aip.org |
| [Fe(tren(py)3)]2+ | Fe K-edge XANES | TD-DFT | Pre-edge features are sensitive to symmetry and π-backbonding. | acs.org |
| Fe(III)-phen-succinate | Optical Band Gap | DFT | Calculated direct allowed transition with a band gap of 2.66 eV. | mdpi.com |
Applications in Advanced Chemical Systems
Catalysis and Organometallic Transformations
Iron, being an earth-abundant and low-cost metal, offers a sustainable alternative to precious metal catalysts. rsc.org When complexed with 1,10-phenanthroline (B135089), its catalytic activity is significantly enhanced, enabling a variety of organometallic transformations. rsc.orgnih.gov These complexes have demonstrated efficiency in reactions such as the hydrosilylation of alkenes and alkynes. nih.govrepec.org The stability and inherent reactivity of the iron-phenanthroline scaffold make it an ideal platform for designing novel catalysts with tailored properties. chemimpex.com
The iron;1,10-phenanthroline complex is a proficient catalyst in both oxidation and reduction reactions, largely due to the accessible Fe(II)/Fe(III) redox couple.
Oxidation Catalysis: The complex demonstrates notable activity in promoting oxidation reactions. For instance, tris(1,10-phenanthroline)iron(II) chloride, [Fe(phen)₃]Cl₂, serves as a biomimetic catalyst for the aerobic oxidation of 3,5-di-tert-butylcatechol. researchgate.net Iron(II) complexes with 1,10-phenanthroline derivatives also efficiently catalyze the electrocatalytic oxidation of hydrogen sulfite (B76179) (HSO₃⁻). elsevierpure.com In this process, the Fe(II) center is first electrochemically oxidized to Fe(III), which then chemically oxidizes HSO₃⁻ to sulfate (B86663) (SO₄²⁻) and dithionate (B1226804) (S₂O₆²⁻). elsevierpure.com Furthermore, the Iron(III)-phenanthroline complex has been shown to enhance the oxidative degradation of organic contaminants by high-valent iron species like ferrate(VI) and ferrate(V) by mediating electron transfer. acs.org In photocatalysis, a resin-immobilized iron(II) phenanthroline complex acts as a heterogeneous catalyst for the oxidative degradation of Rhodamine B dye, proceeding through a high-valent oxo-iron intermediate, [FeIV(phen)₃=O]. lookchem.com
Reduction Catalysis: In the field of energy conversion, iron-phenanthroline complexes are crucial in the development of electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. mdpi.com The strong chelating ability of the 1,10-phenanthroline ligand ensures the formation of stable Fe-N coordination sites. mdpi.com Through pyrolysis, these complexes, supported on high-surface-area carbon, are converted into highly active Fe-N-C single-atom sites that efficiently catalyze the reduction of oxygen. mdpi.com The synergistic combination of the bidentate phenanthroline ligand and a high-surface-area carbon support is critical for maximizing the formation of these active sites. mdpi.com
| Catalyst System | Reaction Type | Substrate | Key Findings |
| [Fe(phen)₃]Cl₂ | Aerobic Oxidation | 3,5-di-tert-butylcatechol | Acts as a functional biomimetic catalyst. researchgate.net |
| Iron(II)-phenanthroline complexes | Electrocatalytic Oxidation | Hydrogen Sulfite (HSO₃⁻) | Fe(II) is oxidized to Fe(III), which then oxidizes the substrate. elsevierpure.com |
| Iron(III)-phenanthroline | Enhanced Oxidation | Organic Contaminants | Mediates electron transfer to enhance oxidation by ferrate(VI). acs.org |
| Iron-phenanthroline on carbon | Oxygen Reduction Reaction (ORR) | Oxygen (O₂) | Forms highly active Fe-N-C single-atom sites for efficient reduction. mdpi.com |
Catalytic systems based on iron and 1,10-phenanthroline have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds through C-H activation and cross-coupling reactions.
C-H Activation: A simple and readily available catalytic system composed of iron(II) chloride and 1,10-phenanthroline has been successfully used for the intramolecular amination of C(sp³)-H bonds. nih.gov This method is effective for both activated and non-activated C-H bonds, providing a direct route to valuable imidazolidin-2-ones under mild conditions and without the need for an inert atmosphere. nih.gov The use of 1,10-phenanthroline is often a critical additive in chelation-assisted, iron-catalyzed C-H activation reactions. acs.org
Cross-Coupling Reactions: The iron-phenanthroline system has proven effective in catalyzing Sonogashira cross-coupling reactions. A catalyst generated from iron(III) chloride and 1,10-phenanthroline facilitates the coupling of aryl iodides with terminal alkynes. beilstein-journals.org Notably, this reaction proceeds efficiently in water as a solvent and under aerobic conditions, highlighting its utility in green chemistry. beilstein-journals.org The use of 1,10-phenanthroline as a ligand led to significantly shorter reaction times and higher product yields compared to other tested ligands like DABCO and trans-1,2-diaminocyclohexane. beilstein-journals.org
| Catalytic System | Reaction Type | Reactants | Key Features |
| FeCl₂ / 1,10-phenanthroline | C-H Amination | N-benzoyloxyurea | Catalyzes ring-closing amination of activated and non-activated C-H bonds. nih.gov |
| FeCl₃ / 1,10-phenanthroline | Sonogashira Coupling | Aryl iodides, Terminal alkynes | Efficient in water under aerobic conditions; ligand enhances reaction rate and yield. beilstein-journals.org |
The tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, can function as a photoredox catalyst, absorbing visible light to reach an excited state capable of engaging in single electron transfer (SET) processes. acs.orgnih.gov This property has been utilized in various organic transformations. However, the photophysical properties of iron polypyridyl complexes, such as [Fe(phen)₃]²⁺, are generally less favorable than their ruthenium counterparts. acs.org This is due to the presence of low-lying metal-centered (MC) states that lead to rapid, non-radiative decay of the desired metal-to-ligand charge transfer (MLCT) excited state, resulting in very short excited-state lifetimes. acs.org
Despite these limitations, applications have been developed. A heterogeneous photo-Fenton catalyst was created by loading tris(1,10)-phenanthroline iron(II) onto a NaY zeolite support. researchgate.net This material effectively catalyzed the degradation of methylene (B1212753) blue under visible light irradiation, demonstrating pseudo-first-order kinetics. researchgate.net The heterogeneous nature of the catalyst offers advantages in neutral or weakly basic media and allows for catalyst recovery and reuse. researchgate.net
Sensing and Detection Technologies
The 1,10-phenanthroline framework is an excellent platform for building chemosensors due to its rigid structure and favorable photoactive and electrochemical properties. researchgate.net When complexed with iron, it forms the basis for highly sensitive and selective detection technologies.
The most prominent sensing application of the this compound system is the colorimetric determination of iron itself. The reaction between iron(II) ions and 1,10-phenanthroline produces an intensely colored orange-red complex, [Fe(phen)₃]²⁺. rsc.orgchemetrics.com This reaction is highly sensitive and forms the basis of a standard analytical method for quantifying low concentrations of iron in various samples, including water and biological fluids. rsc.orgnih.govmdpi.com
The key features of this sensing method are:
High Molar Absorptivity: The complex has a high molar absorptivity of approximately 11,100 M⁻¹cm⁻¹ at its absorption maximum of around 510 nm, which allows for the detection of iron at parts-per-million (ppm) levels. pbworks.com
Selectivity for Fe(II): The complexing agent 1,10-phenanthroline reacts selectively with the ferrous (Fe²⁺) state of iron. chemetrics.com For the determination of total iron, any ferric (Fe³⁺) iron present in the sample must first be reduced to Fe²⁺ using a reducing agent such as hydroxylamine (B1172632) hydrochloride or ascorbic acid. chemetrics.commdpi.compbworks.com
pH Independence: The color intensity of the complex is stable over a wide pH range, typically from 2 to 9. pbworks.com
To enhance sensitivity further, the Fe(II)-phenanthroline complex can be analyzed using high-performance capillary electrophoresis, which allows for detection limits as low as 5 x 10⁻⁹ M. nih.gov Novel sensor formats have also been developed, such as immobilizing 1,10-phenanthroline in an alginate/pectin film, which changes color from yellow to orange-red upon exposure to Fe(II), enabling visual detection with a limit of 0.446 mg L⁻¹. semanticscholar.org
While the phenanthroline scaffold can be adapted for anion sensing, the primary application for the direct iron complex is in cation (specifically Fe²⁺) detection. researchgate.net Potential interferences from other metal ions such as zinc, copper, cobalt, and nickel exist, but their effects can often be minimized by using an excess of the phenanthroline reagent. chemetrics.com
| Detection Method | Analyte | Principle | Limit of Detection (LOD) |
| Spectrophotometry | Fe(II) | Formation of colored [Fe(phen)₃]²⁺ complex. pbworks.com | ~5 mg dm⁻³ (ppm) rsc.org |
| Immobilized Film Sensor | Fe(II) | Visual color change of film from yellow to orange-red. semanticscholar.org | 0.446 mg L⁻¹ semanticscholar.org |
| Capillary Electrophoresis | Fe(II) | Electrophoretic separation and UV detection of the complex. nih.gov | < 5 x 10⁻⁹ M nih.gov |
The this compound complex is a well-established redox indicator known as Ferroin (B110374). wikipedia.org The reversible and rapid color change between the red iron(II) complex and the pale blue iron(III) complex ([Fe(phen)₃]³⁺) makes it an excellent visual indicator for redox titrations, such as cerimetry. wikipedia.org The standard potential for this Fe(II)/Fe(III) redox couple is +1.06 V in 1 M H₂SO₄. wikipedia.org This distinct redox behavior is also utilized to visualize the oscillating fronts in Belousov–Zhabotinsky reactions. wikipedia.org
This inherent redox activity has been harnessed for analytical methods that can distinguish between iron's oxidation states in a sample, a process known as speciation. researchgate.netsemanticscholar.org By using 1,10-phenanthroline to modify the electrochemical potential of the Fe(II)/Fe(III) couple, potentiometric titration methods have been developed for the simultaneous determination of both iron(II) and total iron concentrations in a single measurement. researchgate.netsemanticscholar.orgresearchgate.net This approach provides a simple and environmentally benign alternative to other analytical techniques for iron speciation. semanticscholar.org While the complex's color is stable across a broad pH range, the dissociation kinetics of the complex are influenced by the concentration of hydroxide (B78521) ions, a factor relevant to its stability in biological systems. acs.org
Optical and Electrochemical Sensor Design Principles
The iron(II)-1,10-phenanthroline complex, often referred to as ferroin, is a cornerstone in the development of optical and electrochemical sensors due to its distinct and intense color, stable redox states, and well-understood coordination chemistry. The design of sensors based on this complex leverages these properties for the sensitive and selective detection of various analytes, particularly iron itself.
Optical Sensing: The primary principle behind optical sensors is the strong absorbance of the tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, which exhibits a characteristic orange-red color with a maximum absorbance (λₘₐₓ) around 510-514 nm. nih.gov This colorimetric method forms the basis for spectrophotometric quantification of iron. aip.org The intensity of the color is directly proportional to the concentration of the Fe(II) complex, allowing for rapid and straightforward analysis. Another optical sensing strategy is based on fluorescence quenching. While the 1,10-phenanthroline ligand is weakly fluorescent, its coordination with Fe(II) forms a stable, non-fluorescent complex. researchgate.net This "turn-off" mechanism allows for the sensitive detection of Fe(II) ions; the decrease in fluorescence intensity correlates linearly with the Fe(II) concentration. researchgate.net This method has been developed to achieve detection limits in the micromolar (μM) to nanomolar (nM) range. researchgate.net
| Sensor Type | Principle | Analyte | Key Findings | Detection Limit |
| Capillary Electrophoresis | Enhanced molar absorbance at 270 nm compared to the visible region (~510 nm). nih.gov | Iron(II) | Sensitivity improved ~20-fold over standard spectrophotometric methods. nih.gov | < 5 x 10⁻⁹ M nih.gov |
| Fluorescence Quenching | Formation of a non-fluorescent complex between 1,10-phenanthroline and Fe(II) causes a linear decrease in fluorescence intensity. researchgate.net | Fe(II) | Based on a static quenching effect. researchgate.net | 2.4 x 10⁻⁸ mol/L researchgate.net |
| Chemiresistive Sensor | Complexation of Fe(II) by phenanthroline adsorbed on few-layer graphene changes the material's electrical resistance. beilstein-journals.org | Metal Cations | The octahedral geometry of the iron complex can be constrained by surface adsorption, affecting sensor response. beilstein-journals.org | Not specified |
| Photochemical Method | Photochemical reduction of the Fe(III)-phenanthroline complex to the colored Fe(II) complex upon light exposure. nih.gov | Fe(II) and Fe(III) | Allows for rapid determination without a chemical reducing agent. nih.gov | 0.2-100 µM nih.gov |
Materials Science and Functional Materials
The unique electronic and structural properties of iron-1,10-phenanthroline complexes make them valuable components in the design and creation of advanced functional materials.
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The integration of iron-phenanthroline moieties into MOF structures can impart specific catalytic, electronic, or sensing functionalities. Researchers have successfully synthesized robust and highly porous MOFs using Fe-phenanthroline-based components. nih.gov These materials have demonstrated significant potential in catalysis, for instance, in performing challenging C-H amination reactions with high activity and recyclability. nih.gov In such systems, the phenanthroline ligand not only structures the framework but also plays a crucial role in the electronic environment of the iron catalytic center. The use of 1,10-phenanthroline and its derivatives as co-ligands in the construction of MOFs is a common strategy to introduce specific properties, such as tuning the electrochemical activity for applications like electrochemiluminescence. guidechem.com
Application in Molecular Switches and Memory Devices
Certain iron(II)-phenanthroline complexes exhibit a phenomenon known as spin crossover (SCO), where the iron center can be switched between a low-spin (LS, diamagnetic) and a high-spin (HS, paramagnetic) state. nih.gov This transition can be triggered by external stimuli such as temperature, pressure, or light, making these materials candidates for molecular switches and data storage devices. beilstein-journals.org The complex [Fe(phen)₂(NCS)₂] is a classic example, showing a thermally induced spin transition from a high-spin state to a low-spin state at approximately 175 K. nih.gov This switching of spin states is accompanied by changes in magnetic properties, color, and molecular volume, which can be harnessed for device applications. nih.gov The ability to deposit high-quality thin films of these SCO complexes is crucial for their integration into electronic devices. nih.govbeilstein-journals.org Research has shown that thin films of [Fe(phen)₂(NCS)₂] can be grown via high vacuum evaporation, maintaining their spin transition properties, which is a critical step toward creating molecular-based memory and switching devices. nih.govbeilstein-journals.org
| Compound | Stimulus | Transition Temperature (T½) | Spin States | Key Feature |
| [Fe(phen)₂(NCS)₂] | Temperature | ~175 K nih.gov | High-Spin ↔ Low-Spin | Abrupt spin transition; properties maintained in thin films. nih.govbeilstein-journals.org |
| [Fe(neoim)₂] | Light (LIESST) | N/A | High-Spin ↔ Low-Spin | Exhibits efficient and fast light-induced spin transition, even in ultrathin films (15 nm). |
Luminescent Materials and Display Technologies
While the tris(1,10-phenanthroline)iron(II) complex itself is not luminescent due to efficient quenching processes, the 1,10-phenanthroline ligand is a fundamental building block in the field of luminescent materials. Its rigid, planar, and aromatic structure makes it an excellent chelating agent for creating highly luminescent complexes with other metal ions, such as ruthenium(II), iridium(III), and rhenium(I). The chemical versatility of the phenanthroline core allows for the synthesis of derivatives that can be used to tune the photophysical properties of these metal complexes, including their emission color, quantum yield, and lifetime. These tailored luminescent compounds are integral to the development of technologies like Organic Light-Emitting Diodes (OLEDs) and other display devices. The study of iron-phenanthroline complexes contributes to a deeper understanding of the electronic interactions and energy transfer processes that govern luminescence and quenching, providing valuable insights for the rational design of new emissive materials. researchgate.net
Interfacial Chemistry and Surface Interactions
The behavior of iron-1,10-phenanthroline complexes at interfaces is critical for applications ranging from sensing to catalysis and materials science. Understanding their adsorption onto various surfaces provides insight into the stability and reactivity of the complex in different environments.
Adsorption Behavior on Various Substrates
The adsorption of iron-phenanthroline complexes is highly dependent on the nature of the substrate.
Graphene: Theoretical and experimental studies have investigated the adsorption of phenanthroline and its iron complexes onto few-layer graphene (FLG). beilstein-journals.org The planar, aromatic structure of the phenanthroline ligand promotes favorable π-π stacking interactions with the graphene surface. However, the preferred octahedral geometry of the tris(1,10-phenanthroline)iron(II) complex creates steric conflicts when adsorbed onto a flat surface, which can influence its complexation and sensing properties. beilstein-journals.org Theoretical calculations show that the iron-phenanthroline monocomplex has a lower adsorption energy on a graphene surface compared to analogous copper complexes. beilstein-journals.org
Clay Minerals: The racemic iron(II) tris(1,10-phenanthroline) chelate has been shown to adsorb onto colloidal clay surfaces like montmorillonite. This interaction is relevant for understanding the fate of such complexes in environmental systems and for the development of clay-based composite materials.
Metal Oxides and Zeolites: The stability of the tris-1,10-phenanthroline iron(II) complex is significantly affected by its interaction with metal oxides like alumina (B75360) and zeolites. Studies monitoring the absorbance of the complex over time found that its stability varies with the concentration of the oxide material. For example, with alumina, the complex is more stable at higher concentrations of the substrate, whereas with zeolite, the complex is only stable for a short period, suggesting the formation of new or altered complexes on the surface.
| Substrate | Type of Interaction | Key Findings |
| Few-Layer Graphene (FLG) | π-π stacking, steric hindrance | The octahedral geometry of [Fe(phen)₃]²⁺ conflicts with the flat graphene surface, affecting binding. beilstein-journals.org |
| Colloidal Clay (Montmorillonite) | Adsorption/Intercalation | The racemic complex readily adsorbs onto the clay surface. |
| Alumina (Al₂O₃) | Surface Interaction | The [Fe(phen)₃]²⁺ complex shows greater stability at higher alumina concentrations. |
| Zeolite | Surface Interaction/Complexation | The [Fe(phen)₃]²⁺ complex is only stable for a short time, indicating potential impede complex formation or creation of a new complex. |
Surface-Enhanced Spectroscopic Studies
The tris(1,10-phenanthroline)iron(II) complex, often referred to as ferroin, and its constituent ligand, 1,10-phenanthroline, are significant subjects in the field of surface-enhanced spectroscopy. These techniques, primarily Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA), leverage the enhanced electromagnetic fields at the surface of metallic nanostructures to dramatically amplify the vibrational signals of nearby molecules. This amplification allows for highly sensitive detection and detailed structural analysis of the analyte.
The application of SERS to 1,10-phenanthroline, both as a free ligand and complexed with iron, often involves its adsorption onto plasmonic nanoparticles, typically composed of gold (Au) or silver (Ag). These nanoparticles act as SERS substrates, providing the necessary signal enhancement. The interaction between the analyte and the nanoparticle surface is crucial for achieving significant amplification. For instance, 1,10-phenanthroline can be chemisorbed onto silver, copper, nickel, and iron surfaces through its nitrogen atoms. In such systems, silver nanoparticles can be introduced to provide the electromagnetic enhancement needed for a detectable SERS signal, with enhancement factors reported to be over 10³.
Hybrid nanomaterials incorporating iron oxides have also been explored as SERS substrates. For example, nanocomposites of plasmonic gold nanoparticles and superparamagnetic iron oxide (Fe₃O₄) nanoparticles supported on bacterial cellulose (B213188) nanocrystals have been synthesized. These hybrid materials can be used for both magnetic separation and SERS detection of analytes. While not directly studying the iron-phenanthroline complex, these studies demonstrate the utility of iron-containing nanoparticles in SERS applications. Another approach involves using Fe₃O₄@SiO₂@Ag magnetic particles for SERS detection, showcasing the versatility of iron oxides in creating multifunctional SERS platforms.
Research has also focused on the SERS of 1,10-phenanthroline on gold electrodes. These studies reveal that the frequency and relative intensity of the Raman bands in the SERS spectra change significantly compared to the normal Raman spectrum of the molecule. The electrochemical behavior of the gold electrode is also strongly modified by the adsorbed 1,10-phenanthroline.
While specific SEIRA studies on the tris(1,10-phenanthroline)iron(II) complex are not extensively documented in the literature, the principles of SEIRA suggest its potential applicability. SEIRA provides enhanced infrared absorption signals of molecules in close proximity to plasmonic nanostructures. This technique is complementary to SERS and is particularly useful for studying molecular vibrations that are weak in Raman scattering. Given the detailed vibrational information available for metal-phenanthroline complexes from conventional infrared spectroscopy, SEIRA could offer a powerful tool for studying the surface interactions and orientation of the iron-phenanthroline complex on plasmonic surfaces.
The following table summarizes key Raman shifts observed for 1,10-phenanthroline in SERS studies on different substrates, which provides a basis for understanding the vibrational characteristics that would be relevant in the SERS analysis of its iron complex.
| Substrate | Raman Shift (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Silver Nanoparticles | ~1600 | C=C stretching | uni-luebeck.de |
| Silver Nanoparticles | ~1400 | Ring stretching | uni-luebeck.de |
| Silver Nanoparticles | ~730 | Ring breathing | uni-luebeck.de |
| Gold Electrode | Variable with potential | Ring modes | umich.edu |
The research findings indicate that the vibrational spectra of 1,10-phenanthroline are sensitive to its environment, including the nature of the metallic surface it is adsorbed on and the electrochemical potential. When complexed with iron, the electronic structure of the ligand is altered, which would, in turn, influence its SERS spectrum. The charge transfer between the metal center and the ligand in the [Fe(phen)₃]²⁺ complex is a key feature that could be sensitively probed by SERS.
The following table presents a summary of research findings on the application of iron and 1,10-phenanthroline in surface-enhanced spectroscopic studies.
| Study Focus | Key Findings | Technique | Reference |
|---|---|---|---|
| 1,10-phenanthroline on transition metal surfaces | Demonstrated chemisorption via N atoms on Ag, Cu, Ni, and Fe surfaces with Ag nanoparticles providing electromagnetic enhancement. | SERS, DFT | uni-luebeck.de |
| 1,10-phenanthroline on a gold electrode | Significant changes in frequency and relative intensity in SERS spectra compared to normal Raman. The electrochemical behavior of the Au electrode was strongly modified. | SERS, Cyclic Voltammetry | umich.edu |
| Hybrid Au@Fe₃O₄@BCNCs | Developed a hybrid nanocomposite for magnetic separation and SERS detection of analytes, demonstrating the utility of iron oxide in SERS platforms. | SERS | rsc.org |
| Fe₃O₄@SiO₂@Ag magnetic particles | Synthesized SERS-active magnetic particles for the detection of organic dyes, showcasing a multifunctional platform. | SERS | researchgate.net |
Fundamental Interactions with Biomolecular Systems in Vitro Mechanistic Studies
DNA Binding Modes and Interaction Mechanisms
Transition metal complexes containing polypyridyl ligands like 1,10-phenanthroline (B135089) are known to bind to DNA through several non-covalent interactions, including electrostatic binding, groove binding, and intercalation. researchgate.netlibretexts.org The specific mode of binding for iron;1,10-phenanthroline complexes can be a combination of these types and is often studied using spectroscopic and physicochemical methods.
Intercalation involves the insertion of a planar ligand, such as 1,10-phenanthroline or its extended derivatives, between the base pairs of the DNA double helix. nih.govnih.gov This mode of binding is typically characterized by significant changes in the spectroscopic properties of the complex and the physical properties of the DNA.
Spectrophotometric titration is a common technique used to study these interactions. For instance, the iron(II) mixed-ligand complex [Fe(phen)2(dppz)]2+ shows a remarkable hypochromicity of approximately 36% and a moderate bathochromic (red) shift of 8 nm in its absorption spectra upon titration with calf thymus DNA (ct-DNA), which is indicative of an effective intercalation binding mode. researchgate.net Complexes with a high affinity for DNA can achieve intercalative binding constants (K_b) greater than 10^7 M^-1, especially with planar heterocyclic ligands that extend from the metal center. libretexts.org
The binding affinity can be influenced by the specific ligands used. For example, novel mixed-ligand complexes of Fe(II) containing 1,10-phenanthroline and 2-hydroxy-4-methyl-1,8-naphthyridine showed intrinsic binding constants (K_b) of 1.8 x 10^4 M^-1, suggesting tight intercalation between the DNA base pairs. researchgate.net Similarly, another study found that the DNA binding affinity of iron(II) complexes varied with the phenanthroline derivative, with a dipyridoquinoxaline (dpq) complex showing a higher binding constant than the parent phenanthroline (phen) complex, attributed to a deeper partial insertion of the extended ring between DNA base pairs. researchgate.net
Table 1: DNA Binding Parameters of Selected Iron(II)-Phenanthroline Complexes
| Complex | Binding Constant (K_b) M⁻¹ | ΔT_m (°C) | Proposed Primary Binding Mode |
|---|---|---|---|
| [Fe(phen)₂(dppz)]²⁺ | Not specified | 21 | Intercalation researchgate.net |
| [Fe(L2)₂(L1)] (PF₆)₂ ¹ | 1.8 x 10⁴ | Not specified | Intercalation researchgate.net |
| Iron(II) dpq complex | 9.0 x 10³ | Not specified | Partial Intercalation researchgate.net |
| Iron(II) phen complex | 6.8 x 10³ | Not specified | Not specified researchgate.net |
| Iron(II) 5,6-dmp complex | 4.8 x 10³ | Not specified | Groove Binding researchgate.net |
| Iron(II) complex ¹ | 2.9 x 10³ | Not specified | Electrostatic Interaction researchgate.net |
¹ L1 = 2-hydroxy-4-methyl-1,8-naphthyridine; L2 = 1,10-phenanthroline
This table is interactive. Click on headers to sort.
In addition to intercalation, iron-phenanthroline complexes can bind within the major or minor grooves of the DNA helix. libretexts.org This is often observed for complexes with non-planar or bulky ligands that sterically hinder intercalation. For example, an iron(II) complex with 5,6-dimethyl-1,10-phenanthroline (5,6-dmp) is thought to engage in groove binding in the major groove of DNA. researchgate.net A phenanthroline-appended glycoconjugate Fe(II)-complex was also found to favor minor groove binding with ct-DNA. rsc.org The mechanism of DNA interaction for some flat molecules can begin with groove binding before transitioning to the more stable intercalation mode. rsc.org
The binding of iron-phenanthroline complexes can induce significant conformational changes in DNA and affect its stability. A common method to assess this is through thermal denaturation studies. The melting temperature (T_m) of DNA, at which the double helix dissociates into single strands, typically increases upon the binding of an intercalating or groove-binding molecule. This stabilization of the double-helical structure is a hallmark of strong interaction.
For example, the addition of [Fe(phen)2(dppz)]2+ to a ct-DNA solution led to a significant increase in the melting temperature (ΔT_m) of 21°C, supporting a strong intercalative binding mode. researchgate.net Even complexes that bind with less strength can cause a modest increase in the T_m of DNA. nih.gov Furthermore, strong binding of an iron complex to plasmid DNA (pBR322) has been shown to result in the condensation of the plasmid, which was observed as blob-like structures in atomic force microscopy. rsc.org
Protein and Enzyme Interaction Mechanisms
While the interaction with DNA is extensively studied, this compound complexes also interact with proteins and enzymes, which can lead to the modulation of their biological function.
Identifying the specific binding sites of iron-phenanthroline complexes on proteins is key to understanding their mechanism of action. In some cases, the interaction is targeted. For a phenanthroline-appended glycoconjugate Fe(II)-complex, the binding to wheat germ agglutinin (WGA), a lectin protein, was demonstrated using absorption, fluorescence, and circular dichroism spectroscopy. rsc.org Scanning electron microscopy revealed star-like nanostructures, suggesting that the octahedral iron complex connects multiple protein molecules through their carbohydrate-binding domains. rsc.org
In other contexts, such as with metalloenzymes, the 1,10-phenanthroline ligand itself is known to act as a chelating inhibitor, binding to the active site metal ion (often Zn2+). nih.gov This suggests that the binding site is the enzyme's catalytic center.
The interaction of iron-phenanthroline complexes with proteins can lead to either inhibition or activation of their functions. The complex tris-(1,10-phenanthroline) iron (II) ([Fe(phen)3]2+) has been investigated for its biological activities. nih.gov Studies using D29 mycobacteriophages indicated that the anti-tuberculosis mechanism of this complex involves the inhibition of protein synthesis. nih.gov
The compound 1,10-phenanthroline is widely recognized as a metalloprotease inhibitor. nih.govresearchgate.net Its mechanism of inhibition involves chelating the zinc ion essential for the catalytic activity of these enzymes. This chelation removes the crucial cofactor, rendering the enzyme inactive. The broad effects of 1,10-phenanthroline on various biological systems, such as Schistosoma mansoni, suggest that it disrupts the function of a wide range of metalloproteases within the organism. nih.gov
Advanced Biorelevant Modeling Studies (Excluding Clinical Aspects)
Computational chemistry and molecular modeling provide powerful tools for investigating the stability, stoichiometry, and interaction mechanisms of iron(II)-phenanthroline complexes at a molecular level. These in silico studies complement experimental data by offering insights into the geometric and electronic factors that govern the formation and biorelevant interactions of these complexes. acs.orgresearchgate.net
A central application of modeling has been to determine the most stable stoichiometry of the iron(II)-1,10-phenanthroline complex. walisongo.ac.id Using semi-empirical methods, such as PM6-DH2 and PM7, researchers can build and optimize the geometries of various potential complexes and calculate their energies to predict stability. researchgate.netwalisongo.ac.id In these studies, computational models are constructed for iron(II) ions complexed with varying numbers of bidentate 1,10-phenanthroline ligands (n=1, 2, 3, 4, etc.), with the remaining coordination sites occupied by water molecules. acs.orgwalisongo.ac.id
The optimization calculations consistently show that the complex energies decrease as water molecules are sequentially replaced by 1,10-phenanthroline ligands, reaching a minimum energy for the tris-complex, [Fe(phen)3]2+. walisongo.ac.id The models for complexes with four or more phenanthroline ligands show a subsequent increase in energy, indicating they are less stable. walisongo.ac.id This computational result confirms the experimentally observed 1:3 iron-to-ligand stoichiometry as the most favorable configuration. walisongo.ac.id The chelation between the iron atom and the nitrogen atoms of the three phenanthroline molecules results in a highly stable, propeller-like coordination geometry. walisongo.ac.id
These modeling approaches provide a simple yet effective method for predicting the stability constants and structures of a wide range of complexes, which is valuable for understanding their behavior in biorelevant systems. acs.orgresearchgate.net Molecular modeling has also been applied to visualize and analyze the binding interactions between the iron complexes and biomolecules, further elucidating the mechanisms suggested by experimental results. researchgate.net
| Complex Stoichiometry | Calculated Energy (kcal/mol)* | Relative Stability |
|---|---|---|
| [Fe(H2O)6]2+ | Highest | Least Stable walisongo.ac.id |
| [Fe(H2O)4(phen)]2+ | Intermediate | More Stable |
| [Fe(H2O)2(phen)2]2+ | Low | Highly Stable |
| [Fe(phen)3]2+ | Lowest (Minimum) walisongo.ac.id | Most Stable walisongo.ac.id |
| [Fe(phen)4]2+ | Higher than [Fe(phen)3]2+walisongo.ac.id | Less Stable walisongo.ac.id |
*Qualitative energy levels as described in the source literature. walisongo.ac.id
Emerging Research Directions and Future Perspectives
Rational Design of New Iron-Phenanthroline Architectures
The rational design of new iron-phenanthroline architectures is a cornerstone of modern coordination chemistry, aiming to create molecules with precisely tailored properties. This approach leverages a deep understanding of structure-property relationships to build complexes for specific functions, from catalysis to materials science.
A key strategy involves the use of computational methods, particularly Density Functional Theory (DFT), to predict the electronic and magnetic properties of yet-to-be-synthesized complexes. nih.gov For instance, DFT calculations have been employed to computationally design dinuclear iron complexes with 1,10-phenanthroline-5,6-diimine, exploring their potential for interesting electronic behaviors like spin crossover and valence tautomerism. nih.gov This predictive power allows researchers to screen potential candidates and focus synthetic efforts on the most promising structures.
Another significant direction is the use of iron-phenanthroline units as versatile building blocks for constructing larger, heterometallic systems. acs.org Researchers have successfully used the [Fe(phen)(CN)₄]⁻ complex as a foundational unit to assemble one-dimensional chains and 2D networks by linking it to other metal ions like manganese (Mn) or zinc (Zn). acs.org This "building block" approach enables the creation of materials with complex magnetic behaviors, such as one-dimensional ferrimagnetism, arising from the interaction between the different metal centers. acs.org
Furthermore, rational design extends to creating materials for specific applications like chemical sensing. By incorporating phenanthroline units into polymer chains like cellulose (B213188), researchers have designed materials that can selectively and rapidly detect Fe²⁺ ions through a distinct color change. researchgate.net The design principles also encompass modifying the phenanthroline ligand itself or combining it with other ligands to fine-tune the properties of the final iron complex, such as its stability, solubility, and electronic transitions. mdpi.comnih.gov This tailored approach has led to the development of complexes with potential applications in optoelectronics and photochemical processes. mdpi.com
Advanced Characterization Techniques for Complex Systems
The development of sophisticated iron-phenanthroline systems necessitates the use of a wide array of advanced characterization techniques to fully elucidate their structure, bonding, and properties. A multi-technique approach is often essential for a comprehensive understanding.
Spectroscopic methods are crucial for probing the coordination environment and electronic structure.
Infrared (IR) and Raman Spectroscopy are used to confirm the coordination of the phenanthroline ligand to the iron center by observing shifts in the vibrational frequencies of specific bonds. mdpi.comnih.govrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. mdpi.comnih.gov It is used to identify the characteristic charge-transfer bands and π-π* transitions, and to determine properties like the optical band gap, which is relevant for optoelectronic applications. mdpi.comijaar.org
Mass Spectrometry , particularly with techniques like Electrospray Ionization (ESI), is used to confirm the mass and composition of the synthesized complex ions. nih.gov
Thermal analysis techniques, such as thermogravimetric analysis (TGA), are employed to assess the thermal stability of the complexes and understand their decomposition pathways, which is critical for applications that may involve high temperatures. mdpi.comrsc.org To further investigate intermolecular interactions within the crystal structure, Hirshfeld surface analysis is used to visualize and quantify contacts between atoms. mdpi.comrsc.org
| Characterization Technique | Information Obtained | Example Application |
|---|---|---|
| Single-Crystal X-ray Diffraction (XRD) | Precise 3D atomic structure, bond lengths/angles, crystal system, intermolecular packing. mdpi.comresearchgate.net | Determining the monoclinic crystal structure of Fe₂(Phen)₄(Succinate)₂(μ-O)₉. mdpi.com |
| FT-IR & Raman Spectroscopy | Confirmation of ligand coordination, identification of functional groups, vibrational modes. mdpi.comrsc.org | Confirming C–H⋯O, C–H⋯π, and π⋯π interactions stabilizing the crystal packing. mdpi.com |
| UV-Visible Spectroscopy | Electronic transitions, optical band gap, complex stoichiometry (Job's method), stability studies. mdpi.comnih.govijaar.org | Estimating a 2.66 eV optical band gap for a new Fe(III) complex, suggesting optoelectronic potential. mdpi.com |
| Mass Spectrometry (ESI-MS) | Confirmation of molecular weight and elemental composition of complex ions. nih.gov | Identifying the formation of [phenH][FeCl₄] complex ions. nih.gov |
| Thermal Analysis (TGA/DSC) | Thermal stability range, decomposition stages and temperatures. mdpi.comrsc.org | Demonstrating the stability of an Fe(III) complex up to 136 °C. mdpi.com |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in the crystal lattice. mdpi.comrsc.org | Showing that H⋯Cl interactions are major contributors to the crystal packing in (CH₃)₂NH₂[Fe(phen)Cl₄]. rsc.org |
Multiscale Modeling and Simulation Approaches
To bridge the gap between molecular properties and macroscopic behavior, researchers are increasingly turning to multiscale modeling and simulation. siam.org This approach integrates computational techniques across different length and time scales, from the quantum mechanical level of electrons to the macroscopic level of materials. sogang.ac.kr For complex systems like iron-phenanthroline, this is crucial for understanding and predicting their behavior in realistic environments. researchgate.net
At the most fundamental level, quantum mechanics methods like Density Functional Theory (DFT) are used to calculate the electronic structure, orbital energies, and magnetic properties of individual complexes. nih.govoup.com These calculations can explain the origins of the visible absorption bands in tris(1,10-phenanthroline)iron(II) as charge-transfer transitions from the iron's d-orbitals to the phenanthroline's π* orbitals. oup.com DFT is also a key tool in the rational design of new complexes, allowing for the prediction of properties before synthesis. nih.gov
Moving up in scale, molecular dynamics (MD) simulations are used to study the behavior of these complexes in solution or embedded within larger systems, such as biological membranes. uhasselt.be By using force fields to approximate the interactions between atoms, MD can simulate the movement and conformational changes of molecules over time. For example, extensive atomistic calculations have been used to study the embedding of phenanthroline derivatives in lipid bilayers, revealing how they orient themselves within the membrane. uhasselt.be
The ultimate goal of multiscale modeling is to create a seamless connection between these different scales. sogang.ac.kr For instance, data from DFT calculations (nanoscale) can be used to parameterize the force fields for MD simulations (microscale), which in turn can inform continuum models that describe material properties at the macroscale. researchgate.net This integrated approach is essential for tackling complex problems, such as predicting how a hybrid material containing an iron-phenanthroline complex will behave in a device or biological system. siam.orgresearchgate.net
Integration into Hybrid and Nanomaterial Systems
A major frontier in materials science is the integration of functional molecules like iron-phenanthroline complexes into hybrid and nanomaterial systems. This strategy aims to combine the unique properties of the molecular complex with the advantages of a larger matrix or nanoparticle, such as stability, processability, and new collective functionalities.
One prominent approach involves anchoring iron-phenanthroline complexes onto the surface of nanoparticles to create advanced catalysts. researchgate.net For example, a palladium(0) complex containing a phenanthroline ligand has been immobilized on a magnetic core-shell nanoparticle (Fe₃O₄@SiO₂) to create a heterogeneous catalyst. researchgate.net This nanocatalyst is not only efficient for chemical reactions like Suzuki-Miyaura couplings but is also magnetically recoverable, making it highly reusable and sustainable. researchgate.net Similarly, an iron(II) phenanthroline complex has been incorporated into a resin to form a hybrid heterogeneous catalyst that can degrade organic dyes using visible light. researchgate.net
Another area of intense research is the development of hybrid materials for sensing and controlled release.
Sensing Platforms: 1,10-phenanthroline (B135089) is often used as a key reagent in sensing systems for iron ions. These systems can be integrated onto solid supports like cellulose-based paper analytical devices (µPADs) for the simple, colorimetric detection of Fe(III) in water samples. mdpi.com
Controlled Release: Iron complexes have been embedded within silica (B1680970) (SiO₂) matrices using the sol-gel technique to create hybrid biomaterials. mdpi.comresearchgate.net These materials are designed for the controlled release of iron. The rate of iron release can be modulated by changing the composition of the hybrid material, for instance, by adding different amounts of polyethylene (B3416737) glycol (PEG). mdpi.comresearchgate.net In these studies, 1,10-phenanthroline is the chromogenic agent used to spectroscopically quantify the amount of Fe²⁺ released into a simulated body fluid. mdpi.com
These examples highlight a clear trend: moving from discrete molecules to integrated, functional materials where the iron-phenanthroline complex provides a specific chemical function within a larger, structured system.
| Hybrid/Nanosystem Type | Components | Function/Application | Reference |
|---|---|---|---|
| Magnetic Nanocatalyst | Fe₃O₄@SiO₂ core-shell, 1,10-phenanthroline-Pd(0) complex | Sustainable and recyclable catalyst for C-C coupling reactions. | researchgate.net |
| Photocatalytic Resin | Iron(II) phenanthroline complex, Resin support | Visible light-driven heterogeneous catalyst for degradation of organic pollutants. | researchgate.net |
| Hybrid Biomaterial | Silica (SiO₂) matrix, Ferrous citrate, Polyethylene glycol (PEG) | Controlled release of Fe²⁺ ions for therapeutic applications. | mdpi.comresearchgate.net |
| Paper-Based Sensor (µPAD) | Cellulose paper, 1,10-phenanthroline reagent | Colorimetric detection of iron ions in water samples. | mdpi.com |
| Hybrid Polyionic Complexes (HPICs) | Polymers (e.g., PAA, PVPA), Fe(III) ions | Chemical reservoir for Fe(III) ions, precursor for nanoparticle synthesis. | rsc.org |
Sustainable Synthesis and Green Chemistry Principles
In line with global efforts towards sustainability, the synthesis of iron-phenanthroline complexes is increasingly guided by the principles of green chemistry. sigmaaldrich.com This paradigm shift focuses on designing chemical processes that are more environmentally benign, efficient, and economically viable. researchgate.net
The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for these efforts. sigmaaldrich.com Key principles being applied to iron-phenanthroline chemistry include:
Prevention: It is better to prevent waste than to treat it later. sigmaaldrich.com This is achieved through high-yield reactions and one-pot syntheses that reduce separation steps and solvent usage. researchgate.netnih.gov
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com
Less Hazardous Chemical Syntheses: Wherever practicable, methods should use and generate substances with little or no toxicity. sigmaaldrich.com This involves choosing safer precursors and solvents.
Design for Energy Efficiency: Energy requirements should be minimized. sigmaaldrich.com This has led to the development of syntheses that proceed at room temperature and ambient pressure, avoiding the energy costs of heating or cooling. uem.br For example, some iron complexes have been successfully synthesized under solvent-free conditions at room temperature. uem.br
Use of Catalysis: Catalytic reagents (especially highly selective ones) are superior to stoichiometric reagents. sigmaaldrich.com The development of recyclable iron-phenanthroline based catalysts, such as those on magnetic nanoparticles, directly aligns with this principle, as the catalyst can be used in multiple reaction cycles, minimizing waste. researchgate.net
The use of 1,10-phenanthroline itself is considered advantageous in green chemistry due to its ability to form stable and versatile coordination compounds. mdpi.com Furthermore, iron is an earth-abundant and low-toxicity metal, making it an attractive "green" alternative to catalysts based on rarer and more toxic heavy metals like palladium, rhodium, or ruthenium. researchgate.net The push towards sustainable practices is not just an environmental consideration but also a driver of innovation, leading to novel, efficient, and cost-effective synthetic routes for advanced iron-phenanthroline materials. researchgate.netuem.br
Q & A
Q. What are the standard spectrophotometric protocols for iron quantification using 1,10-phenanthroline, and how are interferences minimized?
The most widely adopted method involves reducing Fe³⁺ to Fe²⁺ (e.g., using hydroxylamine or hydroquinone), followed by complexation with 1,10-phenanthroline at pH 2–9 to form a red-orange complex measurable at ~510 nm . To minimize interferences:
- Masking agents (e.g., citrate, tartrate) prevent precipitation of Fe³⁺ hydroxides in alkaline media .
- Acid conditions (0.5–1.0 mol/L H⁺) suppress hydrolysis of Fe³⁺ during reagent preparation .
- Order of reagent addition (Fe³⁺ first, followed by reductant and ligand) ensures uniform color development .
Q. How is 1,10-phenanthroline synthesized, and what are the key considerations in modifying its structure?
1,10-Phenanthroline is typically synthesized via two routes:
- De novo synthesis : Condensation of 1,2-diaminobenzene with diethyl ethoxymethylene malonate, followed by cyclization .
- Substitution of preformed 1,10-phenanthroline : Chlorination/bromination at 4,7-positions (e.g., using 4,7-dichloro-1,10-phenanthroline) enables nucleophilic substitution with alkoxy, aryloxy, or amino groups .
- Key considerations : Substituent steric/electronic effects influence ligand solubility, metal-binding affinity, and redox stability .
Advanced Research Questions
Q. How do 4,7-substituents on 1,10-phenanthroline ligands influence the redox properties of iron complexes?
Electron-donating groups (e.g., -NH₂, -OCH₃) at 4,7-positions stabilize Fe(II) by increasing electron density on the ligand, thereby lowering the Fe²⁺/Fe³⁺ redox potential. Conversely, electron-withdrawing groups (e.g., -Cl, -Br) destabilize Fe(II), shifting potentials to more positive values . For example, 4,7-diamino-substituted derivatives enhance Fe(II) stability in catalytic cycles, critical for applications in redox-active systems .
Q. What experimental design strategies optimize the Fe(II)-1,10-phenanthroline complex formation for analytical applications?
Factorial designs (e.g., 2³ full factorial) identify critical variables:
- Key factors : Fe³⁺ concentration, heating time (60–120 s at 40–60°C), and ligand-to-metal ratio .
- Response Surface Methodology (RSM) : Box-Behnken designs optimize pH (4.0–5.0), reagent volume, and temperature to maximize absorbance .
- Validation : Compare results with ICP-OES or AAS to ensure accuracy in real samples (e.g., urine, environmental matrices) .
Q. How does 1,10-phenanthroline enhance the catalytic activity of iron in cross-coupling reactions?
The rigid aromatic structure of 1,10-phenanthroline stabilizes Fe centers via chelation, preventing aggregation and oxidation. Substituents (e.g., methyl, bromo) fine-tune steric and electronic effects:
Q. What mechanistic insights explain the ligand-accelerated oxidation of Co(II) by Fe(III) in the presence of 1,10-phenanthroline?
Kinetic studies reveal:
- Rate law : First-order dependence on [Fe³⁺], fractional order (0.3–0.8) on [Co²⁺], and inhibition by H⁺ .
- Mechanism : Fe³⁺-phenanthroline complexes act as electron shuttles, facilitating outer-sphere electron transfer. The ligand lowers the activation energy by stabilizing transition states .
Methodological Innovations
Q. How can computational screening improve the design of 1,10-phenanthroline co-crystals for solid-state applications?
Molecular docking and DFT calculations predict hydrogen-bonding interactions between 1,10-phenanthroline and co-formers (e.g., cytosine). Ball milling or solvent evaporation experimentally validates stoichiometry (e.g., 1:1 cytosine-phenanthroline co-crystals) .
Q. What advanced colorimetric strategies enhance sensitivity in Fe(II)-phenanthroline detection?
- Yxy color space analysis : Digital imaging with RGB decomposition (green channel) improves detection limits (0.04–4.5 µg/mL) compared to traditional spectrophotometry .
- Microfluidic paper-based devices : Integrate Fe³⁺ reduction, complexation, and image analysis for portable iron quantification in biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
